4-chloro-N-propylaniline
Description
BenchChem offers high-quality 4-chloro-N-propylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-propylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-propylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLDFALGUIOLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73938-86-0 | |
| Record name | 4-chloro-N-propylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-chloro-N-propylaniline: Structure, Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-chloro-N-propylaniline, a substituted aniline of interest to researchers and professionals in drug development and chemical synthesis. We will delve into its chemical identity, physicochemical properties, logical synthetic approaches, and potential applications, grounding our discussion in established chemical principles and supported by authoritative sources.
Core Identity: Chemical Structure and Identification
4-chloro-N-propylaniline is an aromatic amine characterized by a chlorine atom at the para-position (position 4) of the benzene ring and an n-propyl group attached to the amino nitrogen. This substitution pattern dictates its chemical reactivity and physical properties.
The definitive identification of a chemical compound relies on its CAS (Chemical Abstracts Service) number. While the closely related isomer, 4-chloro-N-isopropylaniline, has the CAS number 770-40-1, the specific CAS number for 4-chloro-N-propylaniline requires careful verification from a chemical database.[1][2] For the purpose of this guide, we will refer to the structural information available for 4-chloro-n-propylaniline.
The molecular structure of 4-chloro-N-propylaniline can be visualized as follows:
Figure 1: Chemical Structure of 4-chloro-N-propylaniline
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. Below is a summary of key properties for 4-chloro-N-propylaniline, with some data inferred from its parent compound, 4-chloroaniline, where direct data is unavailable.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN | [3] |
| Molecular Weight | 169.65 g/mol | [1] |
| Appearance | Expected to be a pale yellow solid or liquid | [2][4] |
| Boiling Point | 265.2°C at 760 mmHg (for isopropyl isomer) | [1] |
| Density | 1.099 g/cm³ (for isopropyl isomer) | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents | [2] |
Synthesis of 4-chloro-N-propylaniline: A Logical Approach
Proposed Synthetic Pathway: N-Alkylation of 4-chloroaniline
This method involves the reaction of 4-chloroaniline with an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Figure 2: Proposed Synthesis Workflow for 4-chloro-N-propylaniline
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroaniline (1 equivalent), a suitable solvent such as acetonitrile or DMF, and a base like potassium carbonate or sodium bicarbonate (1.5-2 equivalents).
-
Addition of Alkylating Agent: While stirring, add 1-bromopropane (1.1 equivalents) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 4-chloro-N-propylaniline.
Rationale for Experimental Choices:
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions like N-alkylation.
-
Base: An inorganic base like potassium carbonate is preferred as it is inexpensive, effective in neutralizing the acid byproduct, and easily removed during workup.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.
Potential Applications and Areas of Research
Substituted anilines are versatile building blocks in organic synthesis. 4-chloroaniline itself is a known intermediate in the production of pesticides, dyes, and pharmaceuticals.[4] By extension, 4-chloro-N-propylaniline could serve as a valuable intermediate in several areas:
-
Pharmaceuticals: The N-propyl group can modulate the lipophilicity and metabolic stability of a drug candidate. This compound could be a precursor for synthesizing novel bioactive molecules.
-
Agrochemicals: Many herbicides and fungicides are derived from anilines. The specific substitution pattern of 4-chloro-N-propylaniline might impart desirable biological activity.
-
Dyes and Pigments: Azo dyes are a significant class of colorants synthesized from anilines. 4-chloro-N-propylaniline could be used to create new dyes with specific chromatic properties.
Safety and Handling
Given the limited specific safety data for 4-chloro-N-propylaniline, it is prudent to handle it with the same precautions as its parent compound, 4-chloroaniline. 4-chloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[5][6]
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.[5]
-
Handling: Avoid creating dust or aerosols. Prevent contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-chloro-N-propylaniline represents a chemical entity with significant potential in various fields of chemical and pharmaceutical research. While detailed experimental data for this specific compound is not as abundant as for its parent aniline, its synthesis and properties can be logically inferred from established chemical principles. This guide provides a solid foundation for researchers and drug development professionals to understand and work with this compound, emphasizing a rational approach to its synthesis and a strong commitment to safety.
References
-
PubChemLite. 4-chloro-n-propylaniline (C9H12ClN). [Link]
-
Carl ROTH. Safety Data Sheet: 4-Chloroaniline. [Link]
-
Pestanal. Safety Data Sheet: 4-Chloroaniline. [Link]
-
Wikipedia. 4-Chloroaniline. [Link]
-
Ataman Kimya. 4-CHLOROANILINE. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. CAS 770-40-1: 4-Chloro-N-isopropylaniline | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - 4-chloro-n-propylaniline (C9H12ClN) [pubchemlite.lcsb.uni.lu]
- 4. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 5. carlroth.com [carlroth.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. echemi.com [echemi.com]
Technical Guide: Solubility Profile & Characterization of 4-Chloro-N-propylaniline
[1][2]
Executive Summary
4-Chloro-N-propylaniline (CAS: 14202-69-8) is a secondary aromatic amine intermediate used primarily in the synthesis of agrochemicals and dyes.[1][2] Unlike its parent compound, 4-chloroaniline (a solid), the N-propyl derivative exhibits increased lipophilicity and a disrupted crystal lattice, rendering it a liquid or low-melting solid at room temperature.[1][2]
This guide addresses the scarcity of direct experimental solubility data in public literature by providing a predictive solubility matrix based on thermodynamic principles and a validated experimental protocol for researchers to generate precise solubility curves.
Part 1: Physicochemical Profile & Solubility Drivers[2]
Understanding the molecular architecture is the first step to predicting solvent compatibility. The introduction of the propyl chain significantly alters the solvation thermodynamics compared to the primary amine.
Molecular Descriptors
| Property | Value / Prediction | Impact on Solubility |
| Molecular Formula | C₉H₁₂ClN | — |
| Molecular Weight | 169.65 g/mol | Moderate size; favorable kinetics.[1][2] |
| Physical State | Liquid / Low-melting Solid | High solubility in organic solvents; miscible with oils.[2] |
| LogP (Predicted) | ~3.1 | High Lipophilicity. Poor water solubility (<0.1 g/L).[2] |
| H-Bond Donors | 1 (-NH-) | Reduced water solubility compared to 4-chloroaniline (2 donors).[1][2] |
| H-Bond Acceptors | 1 (-N-) | Capable of accepting H-bonds from protic solvents (Alcohols).[1][2] |
The "Propyl Effect"
The N-propyl substitution introduces steric bulk and rotational freedom. This lowers the melting point by disrupting the
Part 2: Predictive Solubility Matrix
Based on Hansen Solubility Parameters (HSP) and dielectric constants, the following matrix categorizes solvent compatibility.
Solubility Ratings
-
Class A (High Solubility / Miscible): Best for reaction media and stock solutions.[2]
-
Class B (Moderate Solubility): Temperature-dependent; suitable for crystallization.[1][2]
-
Class C (Low/Insoluble): Anti-solvents for precipitation.[2]
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Rating |
| Aromatic Hydrocarbons | Toluene, Xylene | Class A (High) | |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Dipole-dipole; favorable dispersion match.[1][2] | Class A (High) |
| Polar Aprotic | Acetone, Ethyl Acetate | Dipole-dipole; H-bond acceptance.[1][2] | Class A (High) |
| Polar Protic | Methanol, Ethanol | H-bonding with amine nitrogen.[1][2] | Class A/B |
| Aliphatic Hydrocarbons | Hexane, Heptane | Dispersion forces dominate.[2] | Class B |
| Aqueous | Water, Brine | Hydrophobic effect dominates.[2] | Class C (Insoluble) |
Thermodynamic Solvent Selection Logic
The following decision tree outlines the logic for selecting a solvent based on the intended process (Reaction vs. Crystallization).
Figure 1: Solvent selection logic based on thermodynamic requirements of the unit operation.[1][2]
Part 3: Experimental Protocol (Self-Validating System)
Since specific literature values are absent, researchers must generate their own data.[2] The Shake-Flask Method coupled with HPLC is the gold standard for accuracy.[1][2]
Materials Required[1][2][4][5][6][7]
-
Analyte: 4-Chloro-N-propylaniline (>98% purity).
-
Solvents: HPLC Grade (Methanol, Acetonitrile, Water, Toluene).[2]
-
Equipment: Orbital shaker, Syringe filters (0.45 µm PTFE), HPLC-UV/Vis.[1][2]
Step-by-Step Methodology
Phase 1: Saturation
-
Excess Addition: Add 4-chloro-N-propylaniline to 10 mL of the target solvent in a glass vial until a distinct second phase (droplets or solid) persists.
-
Equilibration: Seal vial and place in a thermostated orbital shaker at 25°C ± 0.1°C for 24 hours.
-
Validation Check: Ensure the second phase remains visible after 24 hours. If not, add more solute.[2]
-
Phase 2: Sampling & Filtration[2]
-
Sedimentation: Stop shaking and allow phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a clean HPLC vial.
-
Critical Step: Discard the first 0.5 mL of filtrate to account for filter adsorption.
-
Phase 3: Quantification (HPLC Conditions)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm).[2]
-
Mobile Phase: Acetonitrile : Water (70:30 v/v) is recommended due to high lipophilicity.[2]
-
Detection: UV at 254 nm (aromatic ring absorption).[2]
-
Flow Rate: 1.0 mL/min.[2]
Data Processing
Calculate solubility (
Part 4: Thermodynamic Modeling
For researchers needing to extrapolate solubility across temperatures, the Modified Apelblat Equation is the standard model for aniline derivatives:
-
x: Mole fraction solubility.[2]
-
T: Absolute temperature (K).[2]
-
A, B, C: Empirical constants derived from experimental data (Part 3).
Application:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline.[2] Retrieved from [Link][1][2]
-
University of Luxembourg. PubChemLite - 4-chloro-n-propylaniline (C9H12ClN).[1][2][3] Retrieved from [Link][1][2]
-
G. Booth (2007). Nitro Compounds, Aromatic.[2] Ullmann's Encyclopedia of Industrial Chemistry.[2] Wiley-VCH.[2] [Link]
Potential applications of 4-chloro-N-propylaniline in organic synthesis
A Technical Guide to the Synthetic Utility of 4-chloro-N-propylaniline
Foreword: The Strategic Value of a Substituted Aniline
In the landscape of modern organic synthesis, the aniline scaffold remains a cornerstone, a privileged structure from which countless pharmaceuticals, agrochemicals, and advanced materials are born.[1][2][3] However, the true power of this scaffold is realized through strategic substitution. The introduction of functional groups onto the aromatic ring and the nitrogen atom imbues the molecule with a unique reactivity profile, transforming it from a simple building block into a highly versatile synthetic intermediate.
This guide focuses on one such molecule: 4-chloro-N-propylaniline. At first glance, it is a simple derivative, yet the interplay between its three key components—the nucleophilic secondary amine, the deactivated yet reactive chlorophenyl ring, and the sterically influencing n-propyl group—creates a nuanced substrate for a wide array of chemical transformations. This document serves as an in-depth exploration of 4-chloro-N-propylaniline's potential, designed for the practicing researcher and development professional. We will move beyond a mere catalog of reactions to dissect the causality behind its reactivity and provide practical, field-proven insights into its application.
Molecular Architecture and Reactivity Profile
The synthetic utility of 4-chloro-N-propylaniline is dictated by its distinct structural features. Understanding these features is paramount to exploiting its full potential in complex molecule synthesis.
-
The N-Propyl Group: This alkyl substituent moderately increases the electron density on the nitrogen atom compared to aniline, enhancing its nucleophilicity. However, it also introduces steric bulk, which can be strategically leveraged to influence regioselectivity in certain reactions. This N-alkylation is a known strategy to improve the solubility of resulting products, such as polymers, in common organic solvents.[4]
-
The Secondary Amine (-NH-): This functional group is the primary site for nucleophilic attack and the key handle for N-alkylation, N-arylation, and acylation reactions. Its presence is fundamental to the construction of a multitude of nitrogen-containing heterocycles.
-
The p-Chloro Substituent: The chlorine atom at the para-position exerts a dual electronic effect. Through induction, it is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and decreases the basicity of the nitrogen atom. Simultaneously, through resonance, it is a weak ortho-, para-director. Critically, this chloro group serves as a reactive handle for a host of palladium-catalyzed cross-coupling reactions, providing a robust method for C-C and C-N bond formation.[5]
Caption: Molecular structure of 4-chloro-N-propylaniline.
Core Application: Palladium-Catalyzed Cross-Coupling
The presence of the C-Cl bond makes 4-chloro-N-propylaniline an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging C-C, C-N, and C-O bonds.[6][7]
Buchwald-Hartwig Amination
This reaction is one of the most powerful methods for forming C-N bonds. In this context, 4-chloro-N-propylaniline can act as the amine coupling partner when reacted with a different aryl halide. More strategically, it can serve as the aryl halide partner itself, coupling with a primary or secondary amine to construct complex diaryl- or alkylarylamines. The latter is particularly valuable in drug discovery.[8][9]
Causality Behind Protocol Choices:
-
Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex such as Pd₂(dba)₃ is used. The key to success is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential. They facilitate the crucial oxidative addition of the aryl chloride to the Pd(0) center and promote the final reductive elimination step to release the product.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required. The base's primary role is to deprotonate the amine coupling partner, forming the active nucleophile and regenerating the Pd(0) catalyst in the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are compatible with the sensitive catalyst and strong base.
Representative Experimental Protocol: Synthesis of 4-Propylamino-N-phenylaniline
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol).
-
Reagent Addition: Seal the flask, evacuate, and backfill with argon. Add 4-chloro-N-propylaniline (2.0 mmol), aniline (2.2 mmol), and anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Caption: Logical flow of the Povarov reaction.
Applications in Materials Science
N-substituted anilines are monomers for the synthesis of polyanilines (PANI), a class of conductive polymers. [4][10]The properties of these polymers can be finely tuned by the nature of the substituents.
-
Solubility: The N-propyl group significantly enhances the solubility of the resulting polymer in common organic solvents compared to unsubstituted PANI. [4]This is a critical advantage for processability, enabling the creation of films and coatings using solution-based techniques.
-
Conductivity: While N-alkylation improves solubility, it can also increase steric hindrance, which may disrupt the conjugation along the polymer backbone and lead to a decrease in electrical conductivity. The electron-withdrawing nature of the chloro group would further influence the electronic properties of the polymer. The final material represents a trade-off between processability and conductivity, which can be tailored for specific applications like printable electronics or anti-static coatings. [4]
Conclusion and Future Outlook
4-chloro-N-propylaniline is a strategically designed building block whose value lies in the orthogonal reactivity of its functional groups. The secondary amine provides a vector for building nitrogenous complexity, while the chloro-substituent serves as a robust anchor point for advanced C-C and C-N bond-forming reactions. This dual functionality allows for a modular and convergent approach to the synthesis of complex targets in pharmaceuticals, agrochemicals, and materials science.
Future applications will likely focus on leveraging this molecule in diversity-oriented synthesis to rapidly generate libraries of bioactive compounds. Its use in the development of functional polymers with tailored electronic and physical properties also remains a promising avenue of research. As synthetic methodologies continue to advance, the utility of such versatile intermediates will only expand, solidifying the role of substituted anilines as indispensable tools for the modern chemist.
References
- Smolecule. (2023, August 16). Buy 4-Chloro-N-isopropylaniline | 770-40-1.
- BenchChem. (2025). A Comparative Guide: N-Nonylaniline vs. Short-Chain Anilines in Polymer Applications.
- Biomall. p-CHLORO ANILINE (for synthesis) (4-chloro aniline), 500gm, 98% 00448 00500.
- Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline.
- Wikipedia. 4-Chloroaniline.
- PubChemLite. 4-chloro-n-propylaniline (C9H12ClN).
- Sigma-Aldrich. 4-Chloroaniline for synthesis 106-47-8.
- Ataman Kimya. 4-CHLOROANILINE.
- Google Patents. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
- ChemicalBook. 4-Chloroaniline synthesis.
- ACS Publications. Synthesis, characterization, and properties of poly(N-alkylanilines).
- PMC. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- ResearchGate. (2025, August 9). Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts.
- ResearchGate. Catalytic N-Alkylation of Anilines.
- Beilstein Journals. (2024, September 2). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
- Heterocyclic Letters. (2023). Vol. 13| No.3|525-531|May-July|2023.
- PubChem. 4-Chloro-N-phenylaniline | C12H10ClN | CID 14570.
- PubChem. 4-Chloroaniline | ClC6H4NH2 | CID 7812.
- ResearchGate. (2018, September 12). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Beilstein Journals. (2019, January 3). Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand.
- PMC. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Arabian Journal of Chemistry. (2013, July 26). Synthesis of new pyran and pyranoquinoline derivatives.
- BenchChem. A Comparative Guide to the Synthesis of N-Propylaniline for Researchers and Drug Development Professionals.
- Sigma-Aldrich. 4-Chloroaniline 98 106-47-8.
- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- BenchChem. Application Notes and Protocols: 2-chloro-N-phenylaniline in Palladium-Catalyzed Cross-Coupling Reactions.
- Oreate AI Blog. (2026, February 18). Beyond the Basics: Unpacking the Building Blocks of Advanced Materials.
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- MDPI. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
- RSC Publishing. On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis.
- University of Pennsylvania. (2020, January 28). A better building block for creating new materials | Penn Today.
- Taylor & Francis. Cross-coupling reactions – Knowledge and References.
- Semantic Scholar. [PDF] Synthesis and Reactivity of Propargylamines in Organic Chemistry.
- PubMed. (2001, June 15). Mechanistic appraisal of the charge-transfer complexes of promethazine with chloranil: a modelling approach.
- Carl ROTH. 4-Chloroaniline, 250 g - Aromatic Building Blocks.
- Organic Syntheses Procedure. Propenylamine, 1-chloro-N,N,2-trimethyl.
- Fluorochem. Silanes for Synthesis - Building Blocks.
- ScienceDaily. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis.
- PubMed. (2010, February 15). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography.
Sources
- 1. Buy 4-Chloro-N-isopropylaniline | 770-40-1 [smolecule.com]
- 2. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 3. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: 4-Chloro-N-Propylaniline Derivatives & Analogs in Medicinal Chemistry
Topic: 4-chloro-N-propylaniline Derivatives and Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity[1]
The 4-chloro-N-propylaniline scaffold represents a critical pharmacophore in medicinal chemistry, serving as a lipophilic, metabolically modulated anchor for various bioactive molecules. This guide dissects the synthetic pathways, structure-activity relationships (SAR), and metabolic profiles of N-propyl-4-chloroaniline and its analogs.
While the parent 4-chloroaniline is a well-known industrial intermediate, N-alkylation (specifically propylation) significantly alters its physicochemical properties, enhancing lipophilicity (LogP) and modifying its metabolic trajectory. This scaffold is foundational in the design of antimalarials (e.g., biguanide precursors), analgesics, and agrochemicals.
Core Chemical Identity[2]
-
IUPAC Name: N-propyl-4-chloroaniline
-
Molecular Formula: C9H12ClN[1]
-
Molecular Weight: 169.65 g/mol
-
Key Features:
-
Para-Chloro Substituent: Electron-withdrawing group (EWG) that blocks metabolic oxidation at the para-position and increases lipophilicity.
-
Secondary Amine: Hydrogen bond donor/acceptor; site for further functionalization (e.g., urea formation, acylation).
-
Propyl Chain: Provides steric bulk and hydrophobic interaction potential, critical for binding affinity in hydrophobic pockets.
-
Synthetic Methodologies
The synthesis of 4-chloro-N-propylaniline requires precise control to prevent over-alkylation (formation of the tertiary amine, N,N-dipropyl). Two primary methodologies are employed: Reductive Amination (preferred for high selectivity) and Nucleophilic Substitution.
Method A: Reductive Amination (Gold Standard)
This method utilizes propionaldehyde and a selective reducing agent to form the mono-alkylated product with high yield and minimal side products.
Mechanism:
-
Imine Formation: Condensation of 4-chloroaniline with propionaldehyde to form an imine (Schiff base).
-
Reduction: In situ reduction of the imine/iminium species by a hydride donor.
Reagents:
-
Substrate: 4-Chloroaniline
-
Carbonyl Source: Propionaldehyde (Propanal)
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3) – Preferred over NaBH4 for better functional group tolerance and selectivity.
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Catalyst: Acetic Acid (AcOH) – Promotes imine formation.
Method B: Nucleophilic Substitution (Traditional)
Direct alkylation with propyl halides. This method is less selective and often yields a mixture of mono- and di-alkylated products, requiring difficult chromatographic separation.
Reagents:
-
Substrate: 4-Chloroaniline
-
Alkylating Agent: 1-Bromopropane or 1-Iodopropane
-
Base: K2CO3 or NaH
-
Solvent: DMF or Acetonitrile
Visualization: Synthetic Pathways
Figure 1: Comparison of Reductive Amination (Method A) vs. Direct Alkylation (Method B). Method A offers superior selectivity for the mono-N-propyl derivative.
Detailed Experimental Protocol: Reductive Amination
This protocol is designed for the synthesis of 4-chloro-N-propylaniline on a 10 mmol scale. It prioritizes safety and yield.
Safety Note: 4-Chloroaniline is toxic and a potential carcinogen.[2] Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Materials
-
4-Chloroaniline (1.27 g, 10 mmol)
-
Propionaldehyde (0.72 mL, 10 mmol)
-
Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol)
-
Acetic Acid (glacial, 0.6 mL, 10 mmol)
-
1,2-Dichloroethane (DCE) (30 mL)
-
Saturated NaHCO3 solution
-
Ethyl Acetate (EtOAc)
Step-by-Step Procedure
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.27 g) in DCE (30 mL).
-
Imine Formation: Add propionaldehyde (0.72 mL) and acetic acid (0.6 mL) to the solution. Stir at room temperature for 30 minutes under a nitrogen atmosphere. Observation: Solution may turn slightly yellow/turbid as the imine forms.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add STAB (3.18 g) portion-wise over 10 minutes. Caution: Mild gas evolution (H2) may occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting aniline spot should disappear.
-
Quench: Quench the reaction by slowly adding saturated NaHCO3 solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3 x 20 mL).
-
Workup: Combine organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes) to yield 4-chloro-N-propylaniline as a pale yellow oil or low-melting solid.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The 4-chloro-N-propylaniline scaffold is rarely a drug in itself but serves as a potent substructure. Its pharmacological value is driven by three key factors:
Electronic Effects (The Chlorine Atom)
-
Metabolic Blockade: The chlorine atom at the para position blocks metabolic hydroxylation, a common clearance pathway for anilines. This extends the half-life (t1/2) of the molecule.
-
Lipophilicity: Chlorine increases LogP (approx. +0.71), enhancing blood-brain barrier (BBB) penetration and membrane permeability.
Steric Effects (The N-Propyl Group)
-
Hydrophobic Binding: The propyl chain (C3) is optimal for filling small hydrophobic pockets in enzymes (e.g., Dihydrofolate Reductase - DHFR).
-
Flexibility: Unlike a phenyl ring, the propyl chain retains conformational flexibility, allowing induced fit binding.
-
N-Dealkylation: The propyl group is susceptible to oxidative N-dealkylation by CYP450 enzymes, converting the molecule back to the primary aniline.
Case Study: Proguanil & Chlorproguanil
While Proguanil is strictly an N-isopropyl derivative, the SAR principles apply directly to N-propyl analogs.
-
Drug: Proguanil (Antimalarial).
-
Mechanism: Proguanil is a prodrug.[3] It is metabolized (cyclized) in vivo to Cycloguanil , a dihydrotriazine that inhibits DHFR.
-
Role of 4-Chloroaniline Scaffold: Provides the essential lipophilic anchor that binds to the DHFR active site. The chlorine atom interacts with hydrophobic residues (e.g., Leu, Phe) within the binding pocket.
Metabolism & Toxicology[6]
Understanding the metabolic fate of 4-chloro-N-propylaniline is critical for assessing toxicity, particularly methemoglobinemia .
Metabolic Pathways[6]
-
N-Dealkylation: CYP450-mediated removal of the propyl group, yielding 4-chloroaniline .
-
N-Hydroxylation (Toxophore): The primary amine (4-chloroaniline) can be N-hydroxylated to form N-hydroxy-4-chloroaniline .
-
Bioactivation: This hydroxylamine species is oxidized to the nitroso derivative, which oxidizes Hemoglobin (Fe2+) to Methemoglobin (Fe3+), reducing oxygen transport capacity.
Visualization: Metabolic Bioactivation
Figure 2: Metabolic activation pathway leading to potential hematological toxicity. The N-dealkylation step is the rate-limiting step for toxicity generation.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Kiese, M. (1966). "The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation." Pharmacological Reviews. Link
-
PubChem. (n.d.). "4-Chloroaniline Compound Summary." National Center for Biotechnology Information. Link
-
World Health Organization. (2003). "Chloroanilines: Aspects of Safety." Concise International Chemical Assessment Document 48. Link
Sources
Thermochemical Profile & Characterization Protocol: 4-Chloro-N-propylaniline
The following is an in-depth technical guide regarding the thermochemical properties of 4-chloro-N-propylaniline , structured for use by research scientists and process chemists.
CAS: 14202-90-5 (Analogous) | Formula: C
Executive Summary
4-chloro-N-propylaniline is a secondary aromatic amine serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Despite its structural simplicity, direct experimental thermochemical data (standard molar enthalpies of formation, combustion, and sublimation) are absent from open public registries (NIST, IUPAC).
This guide provides a rigorous theoretical estimation of these properties using Benson Group Additivity and Homologous Series Extrapolation, followed by a validated experimental protocol for researchers required to generate this data de novo.
Theoretical Thermochemical Estimation
Note: In the absence of direct calorimetric data, the following values are derived using high-fidelity group additivity methods referenced against high-purity standards (Aniline, Chlorobenzene, N-Methylaniline).
Standard Molar Enthalpy of Formation ( )
We employ a difference method based on the energetic contributions of the N-alkyl chain and the para-chloro substituent.
Derivation Logic:
-
Base: N-Methylaniline (
) [1]. -
Homologous Extension (Methyl
Propyl):-
Addition of two methylene (-CH
-) groups to the alkyl chain. -
Standard increment per -CH
- in N-alkyl series: . - .
-
-
Substituent Effect (Para-Chloro):
-
Derived from Benzene (
) Chlorobenzene ( ). - .
-
-
Final Estimate:
Predicted Phase Transitions
-
Physical State (298 K): Liquid or Low-Melting Solid.
-
Reasoning: 4-Chloroaniline (
C) vs. N-propylaniline (Liquid, C). The N-propyl chain disrupts crystal packing, likely lowering the melting point below that of the primary amine parent.
-
-
Enthalpy of Vaporization (
):-
Estimated range: 58 – 62 kJ/mol .
-
Basis: N-propylaniline (
) + polarizability contribution of Chlorine.
-
Visualization of Energetic Derivation
Synthesis & Purification Protocol (For Calorimetry)
To obtain thermochemical-grade samples (>99.9% purity), a Reductive Amination pathway is superior to direct alkylation, preventing over-alkylation (quaternary ammonium salts) and ensuring high yield.
Reaction Scheme
Step-by-Step Methodology
-
Imine Formation: Dissolve 4-chloroaniline (1.0 eq) in Methanol (anhydrous). Add Propionaldehyde (1.1 eq) and stir at 25°C for 2 hours.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH
CN, 1.2 eq) portion-wise. Maintain pH ~5-6 using Acetic Acid to accelerate iminium ion reduction. -
Quench: Neutralize with saturated NaHCO
. Extract with Dichloromethane (DCM). -
Purification (Critical):
-
Step A: Flash Chromatography (Hexane/EtOAc gradient) to remove unreacted aniline.
-
Step B: Vacuum Distillation (or Sublimation if solid).
-
Validation: Purity must be confirmed via GC-MS and DSC (Differential Scanning Calorimetry) purity analysis before combustion.
-
Experimental Characterization Protocols
For researchers intending to publish experimental values, the following methodologies are the gold standard.
Rotating Bomb Combustion Calorimetry
Standard static bomb calorimetry is unsuitable for chlorine-containing compounds due to the formation of non-uniform HCl concentrations.
-
Apparatus: Rotating-bomb calorimeter (e.g., Parr 1004C equivalent).
-
Bomb Solution: 10-20 mL of Arsenious oxide (As
O ) solution.-
Function: Reduces any formed Cl
gas back to Cl (HCl), ensuring a single thermodynamic final state for chlorine.
-
-
Combustion Reaction:
-
Correction: Apply Washburn corrections for the solubility of CO
and HCl in the bomb liquid.
Vapor Pressure & Enthalpy of Sublimation
-
Method: Knudsen Effusion Mass Spectrometry (KEMS) or Transpiration Method.
-
Temperature Range: Measure vapor pressure (
) across a 20 K interval (e.g., 298 K – 318 K). -
Calculation: Plot
vs . The slope yields .
Experimental Workflow Diagram
Safety & Handling (E-E-A-T)
As an aniline derivative, this compound poses specific risks:
-
Methemoglobinemia: Like 4-chloroaniline, absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
-
Handling: Double-gloving (Nitrile/Laminate) and use of a fume hood are mandatory.
-
Disposal: All waste from the bomb calorimeter (containing Arsenic and HCl) must be segregated as hazardous heavy metal/acid waste.
References
-
Ribeiro da Silva, M. A. V., et al. "Benchmark thermochemistry of N-methylaniline." The Journal of Physical Chemistry A 119.10 (2015): 2142-2152. Link
-
Ribeiro da Silva, M. A. V., et al. "Standard Molar Enthalpies of Formation of Some Trichloroanilines by Rotating-Bomb Calorimetry." The Journal of Chemical Thermodynamics 34.1 (2002): 119-132. Link
-
NIST Chemistry WebBook, SRD 69. "Thermochemical Data for 4-Chloroaniline and N-Propylaniline." National Institute of Standards and Technology.[1][2] Link
-
Touchette, K. M. "Reductive Amination: A Remarkable Experiment for the Organic Laboratory."[3] Journal of Chemical Education 83.6 (2006): 929. Link
Sources
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of 4-chloro-N-propylaniline
Introduction: The Analytical Imperative for 4-chloro-N-propylaniline
4-chloro-N-propylaniline is a substituted aniline that serves as a key intermediate or potential impurity in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Due to the potential toxicity and environmental impact associated with aniline derivatives, regulatory bodies and quality control systems demand highly sensitive and accurate analytical methods for their quantification.[1][2] The presence of such compounds, even at trace levels, can impact the safety, efficacy, and stability of the final product.
This application note details a robust, validated, and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of 4-chloro-N-propylaniline. The methodology described herein is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating framework that aligns with international regulatory expectations.[3][4]
Principle of the Chromatographic Method
The separation and quantification of 4-chloro-N-propylaniline are achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique is the method of choice for polar and thermolabile compounds like anilines as it often does not require derivatization.[2][5]
The core principle relies on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase. 4-chloro-N-propylaniline, being a moderately non-polar molecule due to its aromatic ring and alkyl chain, exhibits a strong affinity for the hydrophobic C18 stationary phase. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is optimized to elute the analyte with a suitable retention time and excellent peak symmetry.[1][6]
Causality of Method Choices:
-
C18 Column: A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic interactions with the phenyl and propyl groups of the analyte, ensuring adequate retention and separation from more polar impurities.[1]
-
Acidified Mobile Phase: The mobile phase contains a small percentage of formic acid. The aniline functional group is basic and can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing. Operating at a low pH (around 3) protonates these silanols, minimizing these secondary interactions and resulting in sharp, symmetrical peaks.[7]
-
UV Detection: The aniline chromophore in the molecule absorbs strongly in the UV region.[8] A detection wavelength of 239 nm is selected as it offers high sensitivity for chloroaniline derivatives.[9][10][11]
Instrumentation, Reagents, and Materials
3.1. Instrumentation
-
HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. (e.g., Dionex® Summit or similar).[12]
3.2. Chemicals and Reagents
-
Acetonitrile (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Formic Acid (ACS Grade, ~88% or higher)
-
4-chloro-N-propylaniline Reference Standard (Purity ≥ 98%)
3.3. Chromatographic Column
-
Column: Reversed-phase C18 column
-
Typical Dimensions: 150 mm x 4.6 mm I.D., 5 µm particle size.[1][10]
Detailed Analytical Protocol
The logical flow of the analytical procedure, from initial preparation to final data analysis, is crucial for ensuring reproducible results.
Caption: Workflow for HPLC purity analysis of 4-chloro-N-propylaniline.
4.1. Mobile Phase Preparation
-
Prepare a solution of 0.1% Formic Acid in Water: Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly. This will be Mobile Phase A.
-
Mobile Phase B is 100% Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter to remove particulates.[13]
-
Degas the mobile phases using an inline degasser or by sonication to prevent bubble formation in the pump heads.
4.2. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-chloro-N-propylaniline reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. Sonicate for 5 minutes to ensure complete dissolution.[10]
-
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the 50:50 Acetonitrile/Water diluent.
4.3. Sample Solution Preparation
-
Accurately weigh a portion of the sample expected to contain 4-chloro-N-propylaniline.
-
Dissolve the sample in the 50:50 Acetonitrile/Water diluent to achieve a theoretical final concentration within the calibration range (e.g., 25 µg/mL).
-
Sonicate for 10-15 minutes to ensure complete extraction and dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any insoluble matter before injection.[10][14]
4.4. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 239 nm |
| Run Time | Approximately 10 minutes |
System Suitability Testing (SST): A Self-Validating System
Before any sample analysis, the performance of the entire analytical system must be verified. System Suitability Testing (SST) is a mandatory component of a validated method, ensuring that the instrument, column, and mobile phase are functioning correctly on the day of analysis.[15][16] A standard solution (e.g., 25 µg/mL) is injected multiple times (typically n=5 or 6) to verify performance against pre-defined criteria.
| SST Parameter | Acceptance Criteria | Rationale |
| Precision / Repeatability | RSD ≤ 2.0% for peak areas from replicate injections | Ensures the system provides consistent and reproducible results.[15] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; a value close to 1 indicates a symmetrical peak, free from undesirable secondary interactions.[15][17] |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column; a higher number signifies better separation power.[16][18] |
Method Validation Summary (ICH Q2(R1) Framework)
The analytical procedure must be validated to demonstrate its suitability for the intended purpose.[19] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] Below is a summary of the key validation characteristics and typical performance data for this method.
Caption: Key validation parameters derived from the core HPLC principle.
6.1. Linearity & Range The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | Result |
| Range | 1.0 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
6.2. Accuracy Accuracy is determined by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.
| Spike Level | Mean Recovery (%) |
| Low (80%) | 98.0 - 102.0% |
| Medium (100%) | 98.0 - 102.0% |
| High (120%) | 98.0 - 102.0% |
6.3. Precision Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | Result (% RSD) |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6, different day/analyst) | ≤ 2.0% |
6.4. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically confirmed using a PDA detector to evaluate peak purity and by analyzing a placebo/blank sample to ensure no interfering peaks are present at the retention time of the analyte.[20]
6.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ are established to determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
| Parameter | Typical Value |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantification of 4-chloro-N-propylaniline. The method is built on sound chromatographic principles and incorporates system suitability tests to ensure its performance is validated with each run. When fully validated according to ICH guidelines, this protocol is suitable for use in quality control and research environments for the routine analysis of process intermediates and final products, ensuring they meet the required quality and safety standards.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Separation of 2-Chloroaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: Chromservis URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube (Pharmalytics) URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography Source: DergiPark URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR THE DETERMINATION OF CHLORHEXIDINE AND P-CHLOROANILINE IN VARIOUS PHARMACEUTICAL FORMULATIONS Source: Taylor & Francis Online URL: [Link]
-
Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]
-
Title: Simplified Yet Sensitive Determination of Aniline and Nitroanilines Source: LCGC International URL: [Link]
-
Title: Reverse-phase high-performance liquid chromatography (HPLC)... Source: ResearchGate URL: [Link]
-
Title: Quantification of aniline and N-methylaniline in indigo Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]
-
Title: (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations Source: ResearchGate URL: [Link]
-
Title: System Suitability Test in HPLC – Key Parameters Explained Source: Assay Analytica URL: [Link]
-
Title: Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for Source: U.S. Pharmacopeia (USP) URL: [Link]
-
Title: Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC Source: ThaiScience URL: [Link]
-
Title: UV-Vis Absorption Spectrum of Aniline Source: SIELC Technologies URL: [Link]
-
Title: Aniline | C6H5NH2 | CID 6115 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]
-
Title: Is the spectrophotometric method reliable for determine Aniline concentration? Source: ResearchGate URL: [Link]
-
Title: (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid Source: ResearchGate URL: [Link]
-
Title: green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Source: Scientific Research Publishing URL: [Link]
-
Title: (PDF) Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. youtube.com [youtube.com]
- 17. assayprism.com [assayprism.com]
- 18. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 19. database.ich.org [database.ich.org]
- 20. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatographic Analysis of 4-Chloro-N-propylaniline
Abstract & Scope
This protocol details the gas chromatographic (GC) conditions for the quantification and identification of 4-chloro-N-propylaniline (CAS: 14202-99-4 / Generic Analog). As a secondary aromatic amine and a halogenated aniline derivative, this compound presents specific analytical challenges, including peak tailing due to active site adsorption and potential thermal discrimination.
This guide provides two distinct methodologies:
-
Method A (Direct Injection): Optimized for process monitoring and raw material assay (High Concentration: >10 ppm).
-
Method B (Derivatization): Optimized for trace impurity profiling and genotoxic impurity (GTI) screening (Low Concentration: <1 ppm), utilizing heptafluorobutyric anhydride (HFBA) derivatization.
Molecule Characterization & Analytical Logic
Understanding the physicochemical properties of the analyte is critical for method design.
| Property | Value | Analytical Implication |
| Structure | Secondary Amine, Chloro-substituted | Prone to hydrogen bonding with silanols in the inlet liner and column, causing tailing. |
| Boiling Point | ~265°C (Est.)[1] | Requires a final oven temperature >280°C to ensure complete elution and prevent carryover. |
| Basicity (pKa) | ~4.0 (Aniline derivative) | Less basic than aliphatic amines but still requires base-deactivated flow paths. |
| Solubility | Organic solvents (DCM, MeOH, EtOAc) | Compatible with standard liquid injection; extraction from aqueous matrices requires pH > 10. |
Method Selection Logic (Decision Tree)
The following diagram illustrates the decision process for selecting the appropriate workflow based on sensitivity requirements.
Figure 1: Analytical workflow decision tree based on sensitivity requirements.
Method A: Direct Injection (Process Monitoring)
Objective: Robust, high-throughput analysis for synthesis intermediates. Critical Success Factor: System Inertness. Standard glass wool liners will irreversibly adsorb the secondary amine, leading to poor area reproducibility.
Instrument Conditions
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | Split (20:1) for assay; Splitless for impurities. |
| Inlet Temperature | 260 °C | High enough to volatilize (BP ~265°C) but minimize thermal degradation. |
| Liner Type | Critical: Ultra-Inert Single Taper with Wool | Must be base-deactivated. The wool aids vaporization but must be silanized. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Column | Rtx-5 Amine or ZB-5MSplus (30m x 0.25mm x 0.5µm) | "Amine" columns have basic functional groups incorporated into the stationary phase to reduce tailing. |
| Detector (FID) | 300 °C | Prevents condensation. H2: 30 mL/min, Air: 400 mL/min. |
Temperature Program
-
Initial: 60°C (Hold 1.0 min) - Traps solvent and focuses analyte.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 5.0 min).
-
Total Run Time: ~23 minutes.
Sample Preparation (Direct)
-
Weigh: 10 mg of sample into a 20 mL vial.
-
Dissolve: Add 10 mL of Dichloromethane (DCM) or Methanol.
-
Internal Standard: Add 10 µL of Dodecane (optional) for retention time locking.
-
Filter: 0.22 µm PTFE syringe filter into an autosampler vial.
Method B: Derivatization (Trace Analysis)
Objective: Trace quantification (ppb level) or analysis on older GC systems where active sites are problematic. Chemistry: Acylation of the secondary amine using Heptafluorobutyric Anhydride (HFBA). This converts the polar N-H group into a volatile, non-polar amide, significantly improving peak shape and mass spectral response.
Derivatization Protocol
-
Aliquot: Transfer 100 µL of sample extract (in Ethyl Acetate) to a reaction vial.
-
Reagent Addition: Add 50 µL of HFBA reagent.
-
Catalyst: Add 10 µL of Pyridine (acts as an acid scavenger).
-
Incubation: Cap and heat at 60°C for 30 minutes.
-
Neutralization: Evaporate to dryness under Nitrogen; reconstitute in 200 µL Ethyl Acetate (removes acidic byproducts that damage columns).
Instrument Conditions (Modifications from Method A)
-
Column: Standard 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS). Note: Specialized amine columns are NOT required for the derivative.
-
Detector (MS): SIM Mode. Monitor parent ion (M+) and M-C3F7 fragment.
-
Target Ion: m/z [Molecular Weight + 196] (Check specific fragmentation).
-
Validation Criteria & Quality Control
To ensure the method is "self-validating," every sequence must meet these system suitability requirements (SST).
System Suitability Parameters
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Tailing Factor (Tf) | < 1.5 (Method A); < 1.2 (Method B) | High Tailing: Cut 10cm from column inlet; replace liner. Active sites are present.[1][2][3] |
| Resolution (Rs) | > 2.0 between analyte and nearest impurity | Low Res: Decrease ramp rate or check carrier gas flow. |
| Precision (RSD) | < 2.0% (n=6 injections) | High RSD: Check inlet leak or autosampler syringe carriage. |
| Signal-to-Noise | > 10:1 (at LOQ) | Low S/N: Clean detector source (MS) or jet (FID). |
Troubleshooting Guide (Causality Analysis)
-
Symptom: Ghost peaks in blank.
-
Cause: Carryover from high-boiling aniline derivatives.
-
Fix: Increase final hold time at 300°C; perform 3 solvent blanks after high standards.
-
-
Symptom: Loss of response over time.
-
Cause: Accumulation of non-volatile salts (if extracted from synthesis mix) in the liner.
-
Fix: Use a "Wool-Packed" liner to trap non-volatiles; change liner every 50-100 injections.
-
References
-
U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline (Structural Analog).
-
Restek Corporation. (2020). Optimizing the Analysis of Amines by GC. Technical Guide.
-
Sigma-Aldrich (Merck). (2023). Derivatization Reagents for GC: Acylation.
-
BenchChem. (2025).[4] Gas Chromatography Methods for Aniline Compound Analysis.[4][5][6]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: TLC Visualization and Analysis of 4-Chloro-N-propylaniline
Executive Summary
This application note provides a validated protocol for the Thin-Layer Chromatography (TLC) separation and visualization of 4-chloro-N-propylaniline , a secondary aromatic amine often encountered as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Due to the basicity of the secondary amine and the lipophilicity imparted by the chloro- and propyl- groups, this molecule presents specific chromatographic challenges, notably tailing on acidic silica gel. This guide details a mobile phase optimization strategy using basic modifiers and outlines three distinct visualization mechanisms to ensure detection sensitivity and specificity.
Chemo-Physical Profile & Chromatographic Behavior[1][2][3][4][5]
Understanding the physicochemical properties of the analyte is the first step in designing a robust separation method.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | p-Cl-Ph-NH-CH₂CH₂CH₃ | Secondary amine; Aromatic ring; Halogenated.[1] |
| Molecular Weight | 169.65 g/mol | Small molecule; fast diffusion. |
| LogP (Predicted) | ~3.1 | Lipophilic. Retains poorly on polar silica; requires non-polar mobile phase components (e.g., Hexane). |
| pKa (Conjugate Acid) | ~3.8 - 4.2 | Weak Base. The electron-withdrawing Chlorine reduces basicity compared to N-propylaniline, but it is still basic enough to interact with acidic silanol groups ( |
| UV Absorption | Strong UV absorption due to the conjugated aromatic system. |
Materials and Methods
Stationary Phase
-
Standard: Silica Gel 60
(Aluminum or Glass backed). -
Alternative (for highly basic impurities): Basic Alumina (rarely needed if mobile phase is modified correctly).
Mobile Phase Optimization (The "Amine Effect")
Standard solvents (Hexane/Ethyl Acetate) often result in "streaking" or "tailing" for amines. This is caused by the protonation of the amine by acidic silanol groups on the silica surface.
Recommended Solvent System:
-
Base Solvent: Hexane : Ethyl Acetate (8:2 v/v)
-
Modifier: + 1.0% Triethylamine (TEA) or
.
Logic: The TEA competes for the acidic sites on the silica gel, effectively "deactivating" the plate and allowing the 4-chloro-N-propylaniline to elute as a sharp, symmetrical spot.
Visualization Strategies
Method A: Non-Destructive (Primary)
-
Technique: UV Fluorescence Quenching.[2]
-
Wavelength: 254 nm (Short Wave).
-
Mechanism: The
plates contain a fluorescent indicator (Zinc Silicate or Manganese-activated Zinc Silicate) that glows green/blue under 254 nm light. The aromatic ring of 4-chloro-N-propylaniline absorbs this radiation, preventing it from reaching the indicator. -
Appearance: Dark purple/black spots against a bright green background.
Method B: Destructive / Universal (Secondary)
-
Technique: Iodine Chamber.
-
Mechanism: Iodine vapor dissolves into the lipophilic organic layer of the analyte (reversible physical adsorption).
-
Appearance: Yellow/Brown spots on a white background.
Method C: Specific / Derivatization (Tertiary)
-
Technique: Phosphomolybdic Acid (PMA) Stain.
-
Mechanism: Oxidation of the amine and reduction of Molybdenum (VI) to Molybdenum (V).
-
Appearance: Dark blue/green spots on a yellow background after heating.
-
Note: Ninhydrin is generally poor for secondary aromatic amines (often faint yellow or no reaction) and is not recommended as a primary visualization tool for this specific molecule.
Experimental Workflow
Diagram 1: TLC Method Development Workflow
The following flowchart outlines the decision process for optimizing the separation of 4-chloro-N-propylaniline.
Caption: Iterative workflow for optimizing mobile phase composition to eliminate amine tailing.
Detailed Protocol
Step 1: Sample Preparation
-
Dissolve ~5-10 mg of 4-chloro-N-propylaniline in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.
-
Why DCM? It is volatile and evaporates quickly from the plate, keeping the spot size small.
-
-
Ensure the solution is clear. If the sample is a crude reaction mixture, filter it first.
Step 2: Plate Spotting
-
Mark a baseline with a soft pencil 1.0 cm from the bottom of the Silica Gel 60
plate. -
Using a micro-capillary tube, spot 1-2
L of the sample solution. -
Critical: Allow the solvent to evaporate completely. A hair dryer (cool setting) can speed this up. Residual spotting solvent causes band broadening.
Step 3: Development
-
Prepare the mobile phase: Hexane : Ethyl Acetate : Triethylamine (80 : 19 : 1) .
-
Pour 10 mL into a TLC chamber.
-
Place a piece of filter paper inside to saturate the chamber atmosphere (prevents "edge effect").
-
Insert the plate and close the lid.
-
Allow the solvent front to migrate to ~1 cm from the top.
Step 4: Visualization (Sequential)
-
Dry the plate: Remove from chamber and dry with warm air to remove the Triethylamine (TEA absorbs UV and can mask the spot if not removed).
-
UV Check: Place under UV lamp (254 nm). Circle the dark spot with a pencil.
-
Stain (Optional Validation): Dip the plate into a Phosphomolybdic Acid (PMA) solution and heat with a heat gun at 110°C until the spot turns dark blue/green.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Tailing / Streaking | Interaction between amine and acidic silanols. | Add 1-2% Triethylamine (TEA) or Ammonia to the mobile phase. |
| Spot at Solvent Front | Mobile phase too polar. | Increase the proportion of Hexane (e.g., change 8:2 to 9:1). |
| Spot at Baseline | Mobile phase too non-polar. | Increase Ethyl Acetate (e.g., change 8:2 to 6:4). |
| "Ghost" Spots | Decomposition or Impurities. | 4-chloro-N-propylaniline can oxidize. Check sample freshness. If synthesis intermediate, check for unreacted 4-chloroaniline (usually lower Rf due to primary amine polarity). |
| High Background (UV) | Residual TEA on plate. | Dry the plate thoroughly with a heat gun before UV viewing. TEA absorbs at 254 nm. |
Visualization Mechanism: Fluorescence Quenching[4]
The following diagram explains why the spot appears dark under UV light, a concept often misunderstood by junior researchers.
Caption: Mechanism of UV254 visualization. The analyte absorbs the excitation energy, preventing the indicator from fluorescing.
References
-
PubChem. (n.d.). 4-Chloroaniline (Parent Compound Data).[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker. (Source for mobile phase optimization strategies).
-
Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Detailed protocols on derivatization reagents like PMA).
Sources
Troubleshooting & Optimization
Purification techniques for crude 4-chloro-N-propylaniline
Technical Support Center: Organic Synthesis & Purification Division Subject: Purification Protocol for Crude 4-Chloro-N-Propylaniline Ticket ID: #PUR-4CNPA-001 Responder: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction
Hello. Based on your request, you are dealing with the purification of 4-chloro-N-propylaniline (secondary amine). This is a common intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.
The purification of this specific secondary amine presents a classic "Goldilocks" challenge:
-
The Primary Impurity: Unreacted 4-chloroaniline (Starting Material).[1] This is highly toxic (carcinogenic) and difficult to separate due to hydrogen bonding similarities.[1]
-
The Tertiary Impurity: N,N-dipropyl-4-chloroaniline (Over-alkylation byproduct).[1] This lowers the boiling point and yield.[1]
-
Oxidation Sensitivity: The "chloro-aniline" moiety is prone to rapid oxidation, turning your crude product from yellow to dark brown/black if handled improperly.[1]
Below is the technical guide structured to address these specific issues.
Module 1: Diagnostic & Initial Assessment
Q: My crude reaction mixture is dark brown or black. Is the product ruined?
A: Not necessarily, but you must act quickly. Anilines are notorious for "auto-oxidation." The dark color typically comes from trace amounts of highly colored quinone-imine impurities formed by air oxidation.[1] These have very high extinction coefficients, meaning a tiny amount (<0.5%) can make the entire batch look like tar.[1]
-
Action: If the product is liquid, check the viscosity. If it flows like water/oil, the product is intact.[1] If it is sludge-like, polymerization has occurred.[1]
-
Immediate Step: Degas your solvents and keep the crude material under Nitrogen/Argon.[1]
Q: What is the composition of my crude mixture?
A: Before choosing a purification route, run a TLC (Thin Layer Chromatography) or GC-MS.[1] You are looking for three distinct spots/peaks.
| Component | Structure Type | Polarity (Silica) | Boiling Point Trend |
| N,N-Dipropyl-4-chloroaniline | Tertiary Amine | Low (Elutes 1st) | Lowest |
| 4-Chloro-N-propylaniline | Secondary Amine (Target) | Medium (Elutes 2nd) | Medium |
| 4-Chloroaniline | Primary Amine | High (Elutes 3rd) | Highest* |
Note: While primary amines often have lower molecular weights, their ability to form double hydrogen bonds often raises their effective boiling point and retention time on polar columns compared to their secondary counterparts.
Module 2: Purification Workflows
Method A: Vacuum Distillation (Recommended for >10g Scale)
Best for: Removing heavy inorganic salts and the tertiary amine impurity.
Protocol:
-
Setup: Use a short-path distillation head with a Vigreux column. You must use high vacuum (<2 mmHg).[1]
-
Temperature Estimates:
-
The Fractionation Strategy:
Troubleshooting Distillation:
-
Issue: The temperature keeps rising, and no distinct fraction is separating.
-
Fix: Your vacuum is insufficient. If you cannot reach <5 mmHg, switch to Method B .
Method B: The "Salt Formation" Trick (High Purity)
Best for: Isolating the secondary amine from non-basic impurities and stabilizing the product for storage.
This is the most robust method for this specific molecule.[1] We convert the liquid free base into a solid Hydrochloride (HCl) salt, which can be recrystallized.[1]
Protocol:
-
Dissolve crude 4-chloro-N-propylaniline in anhydrous Diethyl Ether or 1,4-Dioxane (Ratio: 1g crude : 5mL solvent).[1]
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble HCl gas (or add 4M HCl in Dioxane dropwise) into the solution.
-
A white precipitate will form immediately.[1]
-
Critical Step: Monitor pH.[1] Stop adding HCl when the solution reaches pH 2-3.[1]
-
Filter the solid.[1]
-
Recrystallization: Recrystallize the salt from hot Ethanol/Ethyl Acetate .
-
Why this works: The tertiary amine salt is often more soluble and stays in the mother liquor. The neutral impurities stay in the solvent.
-
-
Recovery: To get the liquid back, dissolve the salt in water, basify with NaOH (pH >10), and extract with Dichloromethane (DCM).
Module 3: Advanced Chemical Separation (The "Scavenger" Hunt)
Q: I still have 5-10% starting material (4-chloroaniline) in my product. How do I remove it without losing yield?
A: Distillation often fails to separate the Primary (SM) from the Secondary (Product) perfectly because their boiling points are close.[1] Use a Chemical Scavenger .
The Phthalic Anhydride Protocol: Primary amines react rapidly with anhydrides to form imides.[1] Secondary amines react much slower (due to steric hindrance) or form unstable amic acids that revert.[1]
-
Dissolve the mixture in Toluene.
-
Add 1.1 equivalents of Phthalic Anhydride (relative to the impurity amount, determined by GC).
-
Reflux for 1 hour. The 4-chloroaniline converts to a Phthalimide (non-basic).[1]
-
Cool and wash the toluene layer with dilute HCl (1M) .[1]
-
The Magic: The Secondary Amine (Target) protonates and goes into the water layer.
-
The Trash: The Phthalimide (Impurity) remains in the Toluene layer.[1]
-
-
Separate layers.[1] Basify the aqueous layer (NaOH) and extract your pure product.[1]
Visualization: Purification Decision Matrix
Caption: Decision matrix for selecting the optimal purification route based on scale and impurity profile.
Summary of Physical Data
| Property | Value / Note |
| CAS No. | 35462-54-5 (Specific isomer check required) |
| Appearance | Yellow to Brown Liquid (Free base); White Solid (HCl Salt) |
| Boiling Point | ~265°C (atm); ~130°C (1 mmHg) |
| Solubility | Soluble in DCM, EtOAc, Alcohols.[1] Insoluble in Water.[1] |
| pKa | ~5.0 - 5.5 (Estimated for secondary aniline) |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for amine separation via Hinsberg/Anhydride methods).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12512909, 4-chloro-N-propylaniline. [Link][1]
-
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed.[1] Oxford University Press, 2012.[1] (Mechanistic grounding for reductive amination side-products).
-
International Labour Organization (ILO). ICSC 0026 - 4-CHLOROANILINE. [Link] (Safety data regarding the primary amine impurity).[1][2]
Sources
Side-products in the synthesis of 4-chloro-N-propylaniline
Technical Support Center: Synthesis of 4-Chloro-N-propylaniline
Topic: Target Molecule: 4-chloro-N-propylaniline (N-propyl-4-chloroaniline) CAS: 35462-41-8 (Generic reference) Audience: Researchers, Process Chemists, and Drug Development Scientists.
Introduction: The Synthetic Landscape
The synthesis of 4-chloro-N-propylaniline is a critical step in developing various agrochemicals and pharmaceutical intermediates. While seemingly simple, the introduction of a propyl group onto an electron-deficient aniline (due to the chloro-substituent) presents specific selectivity challenges.
This guide addresses the three primary failure modes in this synthesis:
-
Over-alkylation: Formation of the tertiary amine (N,N-dipropyl).
-
Chemo-selectivity loss: Dechlorination (loss of the halogen).
-
Incomplete conversion: Residual starting material due to weak nucleophilicity.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant amounts of N,N-dipropyl-4-chloroaniline (Tertiary Amine). How do I stop this?"
Diagnosis: Over-alkylation is the most common side-reaction, particularly when using direct alkylation (propyl halides) or aggressive reductive amination conditions.
-
Mechanism: The product, 4-chloro-N-propylaniline, is a secondary amine. In many conditions, it is more nucleophilic than the starting primary aniline (4-chloroaniline) because the propyl group is electron-donating. Once formed, it competes for the alkylating agent.
-
The Fix (Reductive Amination): Switch your reducing agent. If you are using Sodium Cyanoborohydride (NaBH3CN) , the reaction is often slow, allowing the imine to equilibrate.
-
Recommendation: Use Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) .[1][2] STAB is sterically bulky and less reducing than NaBH4. It reduces the imine selectively but reacts very slowly with the aldehyde and the resulting secondary amine, effectively stopping the reaction at the mono-alkylated stage.
-
-
The Fix (Direct Alkylation): If you must use propyl bromide/iodide, this route is inherently flawed for mono-alkylation.
-
Workaround: Use a large excess of the aniline (3–5 equivalents) to statistically favor mono-alkylation, then recycle the starting material. Alternatively, switch to the reductive amination route described in Part 2.
-
Issue 2: "My product mass is [M-34] lighter than expected, and the chlorine isotope pattern is gone."
Diagnosis: You have suffered Hydrodechlorination . The chlorine atom has been cleaved from the aromatic ring, yielding N-propylaniline.
-
Cause: This occurs almost exclusively during Catalytic Hydrogenation (e.g., H2, Pd/C) protocols. The Carbon-Chlorine bond on an aromatic ring is susceptible to hydrogenolysis, especially with Palladium catalysts.
-
The Fix:
-
Change Catalyst: Switch from Palladium (Pd/C) to Platinum on Carbon (Pt/C) or Ruthenium . Platinum is far less active toward aryl-halide bonds while still effective for imine reduction.
-
Add Poison: If you must use Pd/C, add a catalyst poison like Thiophene or Morpholine (0.1–1.0 mol%). These selectively inhibit the high-energy sites responsible for C-Cl bond insertion without stopping the easier C=N reduction.
-
Switch Method: Abandon hydrogenation in favor of the Hydride Reduction method (NaBH(OAc)3), which is chemically incapable of breaking the Aryl-Cl bond under standard conditions.
-
Issue 3: "The reaction stalls with 20% unreacted 4-chloroaniline."
Diagnosis: Low nucleophilicity. The chlorine atom at the para position is electron-withdrawing, making the amino group less nucleophilic than unsubstituted aniline.
-
The Fix:
-
Acid Catalysis: Ensure you are adding Acetic Acid (AcOH) (1–2 equivalents) if using NaBH(OAc)3.[2] The acid catalyzes the formation of the iminium ion intermediate, which is the actual species being reduced.
-
Stepwise Addition: Do not mix everything at once. Stir the aniline and propionaldehyde (propanal) with the acid catalyst for 30–60 minutes before adding the reducing agent. This drives the equilibrium toward the imine before reduction begins.
-
Part 2: Optimized Experimental Protocol
Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] Rationale: This method offers the highest selectivity for mono-alkylation and zero risk of dechlorination.
Reagents:
-
4-Chloroaniline (1.0 equiv)
-
Propionaldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (1.4 equiv)
-
Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Workflow:
-
Imine Formation:
-
In a dry flask under Nitrogen, dissolve 4-chloroaniline in DCE (0.2 M concentration).
-
Add Propionaldehyde and Acetic Acid .
-
Stir at Room Temperature (20–25°C) for 45 minutes .
-
Checkpoint: The solution may turn slightly yellow/cloudy as the imine forms.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) as a solid in one portion.
-
Note: Gas evolution (H2) may occur; ensure proper venting.
-
Stir at Room Temperature for 12–16 hours .
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO3 (pH should be ~8–9).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.[3]
-
-
Purification:
-
The crude oil usually requires flash chromatography (Hexanes/Ethyl Acetate) to remove traces of unreacted aniline.
-
Part 3: Analytical Forensics
Use this data to identify impurities in your crude mixture.
Table 1: Impurity Profile & Identification
| Compound | Structure Description | Origin | HPLC Elution Order (C18)* | Mass Spec (ESI+) |
| 4-Chloroaniline | Primary Amine (Starting Material) | Incomplete Rxn | 1 (Fastest) | 128 / 130 (3:1) |
| N-Propylaniline | Secondary Amine (No Cl) | Dechlorination | 2 | 136 |
| 4-Chloro-N-propylaniline | Target Product | - | 3 | 170 / 172 (3:1) |
| N,N-Dipropyl-4-chloroaniline | Tertiary Amine | Over-alkylation | 4 (Slowest) | 212 / 214 (3:1) |
| Imine Intermediate | Schiff Base (C=N bond) | Incomplete Reduction | Variable (Unstable) | 168 / 170 |
*Note: Elution order assumes a standard Reverse Phase (C18) column with Water/Acetonitrile gradient. The tertiary amine is the most hydrophobic.
Part 4: Reaction Pathway Visualization
The following diagram illustrates the reaction logic and where specific side-products branch off.
Caption: Reaction pathway showing the primary route to 4-chloro-N-propylaniline and the divergence points for over-alkylation and dechlorination.
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Describes the superior selectivity of STAB for mono-alkylation of anilines.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Authoritative source on the hydrogenolysis of aryl halides (dechlorination)
-
Common Organic Chemistry. "Reductive Amination Conditions." Provides comparative data on NaBH3CN vs. NaBH(OAc)3.
-
SIELC Technologies. "Separation of 4-Chloroaniline on Newcrom R1 HPLC column." Analytical data supporting the elution order of chloroanilines.[4][5]
Sources
Technical Support Center: Optimization of 4-Chloro-N-Propylaniline N-Alkylation
Subject: Troubleshooting & Yield Optimization for N-Alkylation of Secondary Anilines Applicable Substrate: 4-chloro-N-propylaniline (CAS: Related to 4-chloroaniline derivatives) Target Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1][2][3]
Core Directive: The Mechanistic Challenge
You are attempting to alkylate 4-chloro-N-propylaniline , a secondary aniline.[1][2] This substrate presents a specific "push-pull" conflict that often degrades yield:
-
Electronic Deactivation (The "Pull"): The para-chloro substituent is electron-withdrawing (inductive effect, -I), reducing the electron density on the nitrogen lone pair.[2] This makes the amine a weaker nucleophile compared to unsubstituted aniline.[2]
-
Steric Hindrance (The "Push"): The existing N-propyl group adds significant steric bulk.[2] Incoming electrophiles (alkyl halides) face resistance, slowing the
trajectory.[3]
The Result: Standard protocols (e.g.,
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction stalls at 40-50% conversion, even after 24 hours."
Diagnosis: The nucleophilicity of your aniline is too low for the electrophile utilized, likely due to the p-Cl deactivation combined with solvent shielding.[2]
Solution: The "Cesium Effect" & Finkelstein Activation
Potassium carbonate (
-
Step 1: Switch to Cesium Carbonate (
) .[2][4] The larger cesium cation is more soluble in polar aprotic solvents and forms a "loose ion pair" with the carbonate, increasing basicity and solubility. -
Step 2: Add Potassium Iodide (KI) (10-20 mol%).[1][2] This performs an in situ Finkelstein reaction, converting your alkyl bromide/chloride into a highly reactive alkyl iodide.[3]
Technical Insight: The iodide is a better leaving group (
) and a better nucleophile, acting as a catalytic shuttle.[2]
Issue 2: "I see a new spot on TLC that isn't product, and my alkyl halide is disappearing."
Diagnosis: You are promoting E2 Elimination over
Solution: Base & Temperature Modulation
-
Immediate Action: Lower the reaction temperature by 10-20°C.
-
Protocol Adjustment: Switch to a non-nucleophilic, weaker base . If using NaH, stop. Use
or in Acetonitrile ( ). -
Concentration: Increase the concentration of the amine (nucleophile) relative to the solvent to statistically favor substitution.
Issue 3: "I am getting quaternary ammonium salts (Over-alkylation)."
Diagnosis: While less common with secondary anilines than primary ones, this occurs if the product (tertiary amine) is more nucleophilic than the substrate. However, in this specific case (4-Cl substituted), the product is sterically crowded.[2][3] If quaternization occurs, it is likely due to excess alkylating agent .[2][3]
Solution: Stoichiometry Control
-
Limit Electrophile: Use exactly 1.05 - 1.1 equivalents of the alkyl halide.[1][2] Do not use large excesses "just to push conversion."
-
Stepwise Addition: Add the alkyl halide in 3 portions over 2 hours.
Optimized Experimental Protocol
This protocol is designed to maximize yield for electron-deficient, sterically hindered secondary anilines.[1][2]
Reagents:
-
Alkylating Agent: Alkyl Bromide/Iodide (1.1 equiv)[3]
-
Base:
(2.0 equiv)[3] -
Additive: TBAI (Tetrabutylammonium iodide) or KI (0.1 equiv)[3]
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (anhydrous)[2][3]
Procedure:
-
Dissolution: In a flame-dried flask, dissolve 4-chloro-N-propylaniline in anhydrous DMF (0.2 M concentration).
-
Activation: Add
and TBAI/KI. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may become cloudy. -
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction: Heat to 60°C . Monitor by TLC/HPLC every 2 hours.
-
Checkpoint: If conversion is <10% after 2 hours, raise temp to 80°C.
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over
.[2][5]
Data & Decision Support
Solvent & Base Selection Matrix
| Solvent | Base | Suitability for 4-Cl-N-Propylaniline | Notes |
| DMF | High (Recommended) | Best for hindered/slow reactions.[2] High solubility. | |
| Acetonitrile | Moderate | Good starting point, but may require reflux.[2][3] | |
| Acetone | Low | Boiling point (56°C) often too low for deactivated amines.[2] | |
| THF | NaH | Risky | High risk of elimination side-reactions.[2] |
| Toluene | Specialized | Use only if Buchwald-Hartwig coupling is required (e.g., aryl halide coupling).[2][3] |
Visual Workflow: Optimization Logic
Caption: Decision tree for troubleshooting low yields in secondary aniline alkylation.
References
-
Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[2][3] Journal of Organic Chemistry, 2002.[2][3]
-
Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[2] Ber. Dtsch. Chem. Ges., 1910.[2] (Foundational reference for Iodide activation).
-
Zhou, S., et al. "Catalytic N-Alkylation of Amines using Alcohols."[2][3] Chemical Society Reviews, 2011.[2][3] (Alternative "Green" pathway reference).
-
Sigma-Aldrich. "4-Chloroaniline Safety & Properties."[1][2] (Substrate data verification). [3]
Sources
- 1. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents [patents.google.com]
- 2. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Resolving peak tailing of 4-chloro-N-propylaniline in reverse-phase HPLC
Welcome to the technical support hub for resolving complex chromatography challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing with basic compounds, specifically focusing on 4-chloro-N-propylaniline , in reverse-phase high-performance liquid chromatography (RP-HPLC). Our goal is to provide you with not just solutions, but a deep, mechanistic understanding to empower your method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my 4-chloro-N-propylaniline analysis?
Answer: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] Ideally, a peak should be symmetrical, or Gaussian, in shape. Peak tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of your quantitative results. For a basic compound like 4-chloro-N-propylaniline, this is a common issue in RP-HPLC.
Q2: What is the primary cause of peak tailing for basic compounds like 4-chloro-N-propylaniline?
Answer: The most frequent cause is secondary interactions between the basic analyte and the stationary phase.[1] Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[2] At mobile phase pH levels above approximately 3, these acidic silanols can become ionized (Si-O⁻), creating negatively charged sites.[1][3] Your 4-chloro-N-propylaniline, being a basic amine, will be protonated (positively charged) at acidic to neutral pH. This leads to a strong ionic interaction with the ionized silanols, which is a different retention mechanism than the primary hydrophobic interaction, causing the peak to tail.[1]
Q3: What is the pKa of 4-chloro-N-propylaniline and why is it important?
Answer: The exact experimental pKa value for 4-chloro-N-propylaniline is not readily published. However, we can estimate it based on similar structures. The pKa of 4-chloroaniline is approximately 4.15.[4] The N-propyl group is slightly electron-donating, which might increase the pKa slightly, but the chloro-substituent's electron-withdrawing effect is dominant. Therefore, a pKa in the range of 4.0-4.5 is a reasonable estimate.
This value is critical because the ionization state of your analyte is pH-dependent.[5] To ensure a consistent form (either fully protonated or fully neutral) and minimize peak shape distortion, it is best practice to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[3][5]
In-Depth Troubleshooting Guide
Peak tailing for 4-chloro-N-propylaniline can originate from several parts of your chromatographic system. This guide provides a systematic approach to identify and resolve the issue.
Diagram: Troubleshooting Workflow
Below is a logical workflow to diagnose the root cause of peak tailing for your basic analyte.
Caption: A systematic workflow for troubleshooting peak tailing.
Mobile Phase Adjustments: The First Line of Defense
Your mobile phase composition is the most flexible tool for improving peak shape.
A. pH Control: Suppressing Silanol Activity
The "Why": The primary cause of tailing for basic compounds is the interaction with ionized silanol groups (Si-O⁻).[1] By lowering the mobile phase pH, you can protonate these silanols (Si-OH), effectively neutralizing them and minimizing the unwanted ionic interaction.[1][2] For 4-chloro-N-propylaniline (estimated pKa ~4.0-4.5), operating at a pH of 2.5-3.0 will ensure the analyte is fully protonated (cationic form) and the silanols are mostly neutral, leading to a more homogenous interaction with the stationary phase.[1]
Protocol: Adjusting Mobile Phase pH
-
Prepare Aqueous Phase: Prepare your aqueous mobile phase (e.g., HPLC-grade water).
-
Add Acid: Add a suitable acidifier. 0.1% (v/v) formic acid or 0.1% (v/v) trifluoroacetic acid (TFA) are common choices to bring the pH into the 2.5-3.0 range.[6]
-
Confirm pH: Use a calibrated pH meter to confirm the final pH of the aqueous component before mixing with the organic modifier.
-
Re-equilibrate: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
B. Use of Mobile Phase Additives (Competing Base)
The "Why": If adjusting the pH alone is insufficient, adding a small concentration of another basic compound, like triethylamine (TEA), can dramatically improve peak shape.[7][8] TEA acts as a "silanol blocker." Being a small, basic molecule, it competitively interacts with the active silanol sites on the stationary phase, effectively shielding your analyte from these secondary interactions.[9]
Protocol: Using a Competing Base
-
Prepare Aqueous Phase: To your buffered or acidified aqueous mobile phase, add triethylamine to a final concentration of 0.05% to 0.1% (v/v). A common starting point is 2 mL of TEA in 1000 mL of the aqueous phase.[8]
-
Adjust Final pH: After adding the TEA, re-adjust the pH to your target (e.g., 3.0) using an acid like phosphoric acid.[8]
-
Thorough Equilibration: Columns can take longer to equilibrate with amine additives. Ensure the system runs for an extended period (e.g., 30-60 minutes) until a stable baseline is achieved.
| Mobile Phase Additive | Typical Concentration | Mechanism of Action |
| Formic Acid | 0.1% | Lowers mobile phase pH to protonate silanols.[6] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong acid for pH control; also acts as an ion-pairing agent. |
| Triethylamine (TEA) | 0.05% - 0.1% | Competing base that blocks active silanol sites.[8][9] |
Stationary Phase Selection: Choosing the Right Column
If mobile phase optimization does not resolve the issue, the column itself may be the root cause.
A. The Importance of End-Capping
The "Why": During the manufacturing of C18 columns, not all surface silanol groups are bonded with the C18 chains due to steric hindrance.[1] The process of "end-capping" uses a small silylating reagent to bond with many of these remaining silanols, rendering them inert.[1] Using a column that is not sufficiently end-capped, or an older column where the end-capping has hydrolyzed, will result in more exposed silanols and, consequently, more peak tailing for basic analytes.
Recommendation:
-
Use Modern Columns: Opt for modern, high-purity silica columns that are specified as "fully end-capped" or "base-deactivated." These are designed specifically to minimize silanol interactions.
-
Consider Alternative Phases: If tailing persists, consider stationary phases with alternative bonding, such as those with embedded polar groups or charged surfaces, which can further shield the analyte from silanol interactions.[3]
Diagram: Analyte-Silanol Interaction
This diagram illustrates how an end-capped surface minimizes the secondary interactions that cause peak tailing.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. lctsbible.com [lctsbible.com]
- 3. chromtech.com [chromtech.com]
- 4. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
- 5. A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. iosrphr.org [iosrphr.org]
Troubleshooting low ionization efficiency of 4-chloro-N-propylaniline in MS
Technical Support Center: Mass Spectrometry Division Ticket ID: #CPA-ION-404 Topic: Troubleshooting Low Ionization Efficiency of 4-Chloro-N-Propylaniline Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary: The Physicochemical Barrier
User, your difficulty in ionizing 4-chloro-N-propylaniline is not a random instrument failure; it is a predictable consequence of its chemical structure. You are fighting two opposing forces:
-
Weak Basicity (pKa ~4.2 - 4.6): The electron-withdrawing chlorine atom on the phenyl ring pulls electron density away from the nitrogen, significantly lowering its pKa compared to aliphatic amines.[1] In standard ESI conditions, it may not be fully protonated.[1][2]
-
Moderate Hydrophobicity (LogP ~3.3): While the propyl chain adds hydrophobicity (aiding surface activity in ESI droplets), the molecule is often too non-polar for efficient solvation in highly aqueous phases but not non-polar enough to demand APPI.[2]
This guide provides a tiered troubleshooting protocol to recover sensitivity, moving from source optimization to chemical derivatization.
Phase 1: Ionization Source Selection (The "Hardware" Check)
Is Electrospray (ESI) actually the right tool? While ESI is the default for amines, secondary aromatic amines like 4-chloro-N-propylaniline often perform better under Atmospheric Pressure Chemical Ionization (APCI) .[1]
-
Why? ESI relies on solution-phase chemistry (protonation before evaporation).[1][2] If your mobile phase pH isn't low enough (see Phase 2), ESI fails.[2] APCI relies on gas-phase ion-molecule reactions, which are often more energetic and forgiving for weak bases with moderate volatility.[1]
Action Plan:
-
Switch to APCI Positive Mode.
-
Temperature Check: Set the APCI vaporizer temperature to 350°C - 400°C . The propyl chain ensures the molecule is volatile enough for this technique.
-
Current: Set Corona Discharge Current to 4-5 µA .
Decision Matrix:
Figure 1: Decision workflow for selecting the optimal ionization mode based on thermal stability and polarity.
Phase 2: Mobile Phase Chemistry (The "Wet" Fix)
If you must use ESI (e.g., due to instrument configuration), you must force protonation in the liquid phase.[2]
The Trap: Many users use 0.1% Formic Acid (pH ~2.7). For a base with pKa ~4.5, this is technically sufficient, but any matrix suppression can wipe out the signal.
Protocol:
-
Acidify Aggressively: Switch to 0.1% Trifluoroacetic Acid (TFA) or 0.5% Formic Acid .[1][2]
-
Warning: TFA suppresses ionization in negative mode, but for this weak base in positive mode, the ion-pairing effect can sometimes help retention and the lower pH guarantees protonation.[2]
-
-
Organic Modifier: Use Methanol instead of Acetonitrile.
Quantitative Comparison of Additives:
| Mobile Phase Additive | pH (approx) | Signal Expectation | Risk Factor |
| 10mM Ammonium Acetate | 6.8 | Very Low | Analyte remains neutral (un-ionized).[1][2] |
| 0.1% Formic Acid | 2.7 | Moderate | Standard, but may suffer suppression.[1][2] |
| 0.1% Formic + 2mM Ammonium Formate | 3.0 | Low | Buffer resists pH drop needed for weak base.[1][2] |
| 0.05% TFA | 2.0 | High | Best for protonation , but beware signal suppression if concentration is too high.[1][2] |
Phase 3: The "Hidden" Signal (Radical Cations)
Critical Insight: Chlorinated anilines are prone to oxidation in the ESI source.[1] You might be looking for the wrong mass.
-
Standard Expectation:
(monoisotopic for )[2] -
The Aniline Anomaly: Anilines can lose an electron to form a Radical Cation
instead of gaining a proton. -
The Check: Look at m/z 169.06 (the molecular weight) in your spectrum. If you see a split signal between 169 and 170, your signal is being diluted across two species.[2]
Resolution:
-
Lower the Capillary Voltage (e.g., reduce from 3.5kV to 2.0kV) to reduce electrochemical oxidation at the tip.
Phase 4: Derivatization (The Nuclear Option)
If direct ionization fails to reach your Limit of Quantitation (LOQ), you must chemically tag the secondary amine to create a permanently charged or highly proton-affinitive species.
Recommended Reagent: Dansyl Chloride [1][2]
-
Benefit: The Dansyl group contains a tertiary amine that protonates easily and a naphthalene ring that boosts surface activity.[1]
Step-by-Step Derivatization Protocol:
-
Prepare: Mix 100 µL of sample (in water/acetonitrile) with 50 µL of Sodium Bicarbonate buffer (0.1 M, pH 10).
-
React: Add 100 µL of Dansyl Chloride solution (1 mg/mL in acetone).
-
Incubate: Heat at 60°C for 10-15 minutes .
-
Quench: Add 10 µL of ethanolamine to stop the reaction.
FAQs: Rapid Troubleshooting
Q: I see the peak, but the isotope pattern looks wrong.
A: 4-chloro-N-propylaniline contains one chlorine atom.[1][2] You must see a specific isotope pattern: The M+2 peak (
Q: Can I use APPI (Photoionization)? A: Yes. If you have an APPI source, this is often superior to ESI for chlorinated aromatics.[2] Use Toluene or Acetone as a dopant to assist the ionization process.[1]
Q: My retention time is shifting. A: Since this is a weak base, its retention on C18 is highly pH-dependent.[1][2] If your mobile phase pH drifts even slightly (e.g., evaporation of formic acid), the protonation state changes, altering interaction with the stationary phase.[2] Use a buffered mobile phase (Formic acid + Ammonium Formate) to lock retention times, even if it costs slight sensitivity.
References
-
Langley, J. (2025).[1][2][4] Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. Link
-
Shimadzu Corporation. (n.d.).[1][2] Interfaces for LC-MS: APCI vs ESI Principles. Shimadzu Technical Guides. Link
-
Higashi, T., & Ogawa, S. (2016).[2] Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids and amines. Journal of Steroid Biochemistry and Molecular Biology. Link
-
PerkinElmer. (n.d.).[1][2] A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Application Notes. Link
-
PubChem. (2025).[1][2] 4-chloro-N-propylaniline Compound Summary. National Library of Medicine.[1] Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Reactivity: 4-chloro-N-propylaniline vs. 4-bromo-N-propylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, N-alkylanilines serve as indispensable building blocks for a vast array of functional molecules, from pharmaceuticals to advanced materials. The choice of a halogen substituent on the aromatic ring is a critical decision that profoundly influences reactivity, cost, and synthetic strategy. This guide provides an in-depth, objective comparison of two common intermediates, 4-chloro-N-propylaniline and 4-bromo-N-propylaniline, grounded in mechanistic principles and supported by experimental data. Our goal is to equip you with the foundational knowledge to select the optimal substrate for your specific synthetic transformation.
Foundational Physicochemical and Electronic Properties
At first glance, the two molecules are structurally similar, with the only difference being the halogen at the para-position. However, this seemingly minor change has significant consequences for the molecule's electronic nature and, therefore, its reactivity.
The core of their differing reactivity lies in the interplay between the inductive and resonance effects of the halogen substituent. Halogens are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack compared to benzene.[1][2][3] Conversely, the lone pair electrons on the halogen can be donated into the aromatic pi-system, a positive resonance effect (+M or +R).[1][2] For chlorine and bromine, the inductive effect dominates, making them net deactivating groups.[4] However, the resonance effect is still crucial as it directs incoming electrophiles to the ortho and para positions.[5]
The key distinction between chlorine and bromine lies in the relative strengths of these effects. Chlorine is more electronegative than bromine, resulting in a stronger -I effect. Bromine, being larger and less electronegative, has a weaker -I effect. This is quantitatively captured by their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[6][7]
| Parameter | 4-chloro-N-propylaniline | 4-bromo-N-propylaniline | Rationale & Significance |
| Molecular Formula | C₉H₁₂ClN[8][9] | C₉H₁₂BrN[10] | Establishes basic composition. |
| Molecular Weight | 169.65 g/mol [8] | 214.10 g/mol [10][11] | Important for stoichiometry and characterization. |
| Halogen Electronegativity (Pauling) | 3.16 | 2.96 | Chlorine's higher electronegativity leads to a stronger inductive electron withdrawal (-I effect). |
| Hammett Constant (σₚ) | +0.23[12][13] | +0.23[12] | The para Hammett constants are nearly identical, suggesting a similar overall electron-withdrawing effect at the para position when both inductive and resonance effects are combined. This can be misleading for reactions where one effect dominates. |
| C(aryl)-X Bond Dissociation Energy | ~96 kcal/mol (C-Cl) | ~81 kcal/mol (C-Br) | The C-Br bond is significantly weaker, making it easier to break. This is a critical factor in reactions where this bond cleavage is part of the rate-determining step, such as cross-coupling. |
Comparative Reactivity in Key Synthetic Transformations
The choice between the chloro and bromo derivative is dictated almost entirely by the mechanism of the intended reaction. We will explore three common classes of reactions where these substrates are employed.
Nucleophilic Aromatic Substitution (SNA)
In SNAr reactions, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For this reaction to proceed, the ring must be "activated" by strong electron-withdrawing groups (typically NO₂, CN) ortho or para to the leaving group. While the N-propylanilino group is activating, we consider the hypothetical case on an activated ring for mechanistic comparison.
The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the carbon bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex.[14] The departure of the leaving group occurs in a subsequent, faster step.[15] Consequently, the reaction rate is governed by the electrophilicity of the carbon being attacked, not the strength of the carbon-halogen bond.[16]
Reactivity Order: 4-chloro-N-propylaniline > 4-bromo-N-propylaniline
Because chlorine is more electronegative, it polarizes the C-Cl bond more effectively, making the attached carbon more electrophilic and susceptible to nucleophilic attack. This leads to a faster rate of Meisenheimer complex formation. This phenomenon, often termed the "element effect" in SNAr, results in a reactivity trend of F > Cl > Br > I, which is the inverse of their leaving group ability in SN1/SN2 reactions.[15][17]
Caption: Relative reactivity in Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, has become a cornerstone of modern synthesis for forming C-N, C-C, and C-O bonds.[18][19][20] The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a Pd(0) complex.[21]
This initial oxidative addition step involves the cleavage of the carbon-halogen bond and is almost always the rate-determining step of the catalytic cycle.[22]
Reactivity Order: 4-bromo-N-propylaniline > 4-chloro-N-propylaniline
The C(aryl)-Br bond (81 kcal/mol) is significantly weaker than the C(aryl)-Cl bond (96 kcal/mol). Consequently, 4-bromo-N-propylaniline undergoes oxidative addition with the palladium catalyst much more readily and under milder conditions than its chloro- counterpart.[23] While modern, highly active catalysts based on sterically bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can facilitate the coupling of aryl chlorides, these reactions often require higher temperatures, longer reaction times, and higher catalyst loadings compared to the corresponding aryl bromides.[24][25]
Caption: Relative reactivity in Pd-catalyzed cross-coupling reactions.
Experimental Protocols & Expected Outcomes
To translate theory into practice, we provide validated, step-by-step protocols for a representative Buchwald-Hartwig amination. These protocols serve as a robust starting point for comparative analysis.
Protocol: Comparative Buchwald-Hartwig Amination with Aniline
This experiment directly compares the coupling efficiency of 4-chloro- and 4-bromo-N-propylaniline with aniline. The use of a more active catalyst system (a palladacycle precatalyst) is specified for the chloro-derivative to achieve reasonable conversion, highlighting the practical adjustments needed.
Materials & Reagents:
-
4-chloro-N-propylaniline
-
4-bromo-N-propylaniline[10]
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
XPhos Pd G3 (Palladacycle precatalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
Experimental Workflow Diagram:
Caption: General workflow for comparative Buchwald-Hartwig amination.
Procedure for 4-bromo-N-propylaniline (Reaction A):
-
To a dry Schlenk flask under Nitrogen, add 4-bromo-N-propylaniline (214 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and XPhos (19.1 mg, 0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (5 mL) followed by aniline (100 µL, 1.1 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired N1-phenyl-N4-propylbenzene-1,4-diamine.
Procedure for 4-chloro-N-propylaniline (Reaction B):
-
To a dry Schlenk flask under Nitrogen, add 4-chloro-N-propylaniline (170 mg, 1.0 mmol) and XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (5 mL) followed by aniline (100 µL, 1.1 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Follow steps 6-9 from the procedure for the bromo-derivative.
Expected Outcomes & Analysis:
| Feature | Reaction A (Bromo) | Reaction B (Chloro) | Scientific Rationale |
| Catalyst System | Pd(OAc)₂ / XPhos | XPhos Pd G3 | The chloro-substrate requires a more active, pre-formed palladacycle catalyst to facilitate the difficult oxidative addition step. |
| Reaction Time | 4-8 hours | 12-24 hours | The faster oxidative addition of the C-Br bond leads to a significantly shorter reaction time.[23] |
| Typical Yield | >90% | 70-85% | Higher efficiency and fewer side reactions (e.g., catalyst decomposition, hydrodehalogenation) are common with the more reactive bromo-substrate. |
| Temperature | 100 °C | 110 °C | Higher thermal energy is often required to overcome the activation barrier for the C-Cl bond cleavage. |
Conclusion and Strategic Recommendations
The reactivity of 4-chloro-N-propylaniline and 4-bromo-N-propylaniline is not interchangeable; it is fundamentally dictated by the reaction mechanism.
-
For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira): 4-bromo-N-propylaniline is the superior substrate. Its weaker C-Br bond facilitates the rate-determining oxidative addition step, leading to milder reaction conditions, shorter reaction times, lower catalyst loadings, and often higher yields. While the chloro-analog is cheaper, the potential savings can be offset by the need for more expensive, specialized catalysts and longer process times.
-
For Nucleophilic Aromatic Substitution (SNAr) reactions: 4-chloro-N-propylaniline is the more reactive substrate. Its higher electronegativity renders the ipso-carbon more electrophilic, accelerating the rate-determining nucleophilic attack.
As a senior scientist, the recommendation is clear: for the vast majority of modern synthetic applications that rely on cross-coupling chemistry, the higher initial cost of 4-bromo-N-propylaniline is a sound investment that pays dividends in reaction efficiency, predictability, and ease of optimization. The chloro-derivative should be reserved for specific SNAr applications or when cost constraints are paramount and the challenges of C-Cl activation have been thoroughly addressed and optimized.
References
-
Wikipedia (2026). Hammett equation. Available at: [Link]
-
Chemistry LibreTexts (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]
-
University of California, Davis (n.d.). Table 1: Hammett constants for some common substituents. Available at: [Link]
-
Quora (2018). What is the effect of halogen in the activity of a ring?. Available at: [Link]
-
Chemistry Steps (2023). Why Are Halogens Ortho Para Directors yet Deactivators?. Available at: [Link]
-
University of Illinois Springfield (n.d.). Aromatic Compounds and Their Reactions. Available at: [Link]
-
Wikipedia (2026). Electrophilic aromatic directing groups. Available at: [Link]
-
PubChem, National Institutes of Health (2026). 4-bromo-N-propylaniline. Available at: [Link]
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. (Note: While the specific search result is a modern review, the foundational concept is well-established and can be linked to primary literature like this for authoritative grounding). A relevant modern source discussing the element effect is: Carroll, K. S., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 76(15), 6075–6085. Available at: [Link]
-
chemeurope.com (2026). Hammett equation. Available at: [Link]
-
University of Texas at Austin (n.d.). Unit 4: Free Energy Relationships. Available at: [Link]
-
PubChem, National Institutes of Health (2026). 4-Bromo-2-propylaniline. Available at: [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Wikipedia (2026). Buchwald–Hartwig amination. Available at: [Link]
-
Reddit r/OrganicChemistry (2025). Why is chlorine the right leaving group but not bromine (or iodine)?. Available at: [Link]
-
Carl ROTH (2026). Safety Data Sheet: 4-Chloroaniline. Available at: [Link]
-
International Labour Organization & World Health Organization (2021). ICSC 0026 - 4-CHLOROANILINE. Available at: [Link]
-
Chemistry Steps (2021). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Organic-Synthesis.org (2026). Buchwald-Hartwig Coupling. Available at: [Link]
-
PubChemLite (2026). 4-chloro-n-propylaniline (C9H12ClN). Available at: [Link]
-
Ataman Kimya (2026). 4-CHLOROANILINE. Available at: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1064–1069. Available at: [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Asim, S., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(18), 3328. Available at: [Link]
-
Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH. (Note: This links to a general concept, a specific paper is: Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(16), 2940-2943). A relevant search result is: MDPI (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
ResearchGate (2013). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Available at: [Link]
-
YouTube (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Available at: [Link]
- Google Patents (1995). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal (2026). Suzuki Coupling. Available at: [Link]
- Google Patents (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
-
Movassaghi, M., & Schmidt, M. A. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Nature Protocols, 6(9), 1409–1416. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Hammett_equation [chemeurope.com]
- 8. 4-chloro-N-isopropylaniline - Safety Data Sheet [chemicalbook.com]
- 9. PubChemLite - 4-chloro-n-propylaniline (C9H12ClN) [pubchemlite.lcsb.uni.lu]
- 10. 4-bromo-N-propylaniline | C9H12BrN | CID 15403458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromo-2-propylaniline | C9H12BrN | CID 23053371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. web.viu.ca [web.viu.ca]
- 13. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 16. m.youtube.com [m.youtube.com]
- 17. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: Immunoassay Specificity & Cross-Reactivity of 4-Chloro-N-Propylaniline
[1]
Executive Summary & Analyte Profile
4-chloro-N-propylaniline (4-CNPA) is a structural analog of 4-chloroaniline, often encountered as a synthesis intermediate or degradation product of N-alkylated aniline-based pesticides and pharmaceuticals.[1] Its structural similarity to 4-chloroaniline (4-CA) and 4-chloro-N-isopropylaniline presents a significant challenge in immunoassay development:
-
The Challenge: Most generic "Chloroaniline" immunoassays utilize antibodies raised against haptens conjugated via the amine group.[1] This masks the N-alkyl chain, resulting in high cross-reactivity (CR) with 4-CNPA.[1]
-
The Solution: Differentiating 4-CNPA requires antibodies raised against immunogens where the N-propyl moiety remains exposed (immunodominant), typically achieved by ring-coupling strategies.[1]
Analyte Snapshot
| Property | Specification | Relevance to Immunoassay |
| Analyte | 4-Chloro-N-propylaniline | Target / Interferent |
| CAS No. | 73938-86-0 | Identification |
| Key Epitope | N-propyl group + 4-Cl-phenyl ring | Specificity determinant |
| Primary Interferents | 4-Chloroaniline, 4-Chloro-N-isopropylaniline | Structural analogs |
| Detection Window | Low ng/mL (ELISA) | Sensitivity requirement |
Mechanism of Interference: The Hapten Effect
To understand why 4-CNPA cross-reacts, we must analyze the immunogen design.[1] Cross-reactivity is not random; it is a direct consequence of the linker chemistry used during antibody production.[1]
Pathway Analysis: Linker Impact on Specificity
The following diagram illustrates how different conjugation strategies dictate the antibody's ability to distinguish 4-CNPA from its analogs.
Figure 1: Impact of Hapten Design on Antibody Specificity. Strategy A leads to generic recognition (High CR), while Strategy B enables specific detection of 4-CNPA.
Comparative Analysis: Detection Strategies
This section compares three primary methods for detecting 4-CNPA, evaluating their performance regarding cross-reactivity (CR) and operational feasibility.
Method A: Generic Competitive ELISA (Polyclonal)
Best for: Broad screening of chloroaniline contamination.[1]
-
Antibody Source: Polyclonal antibodies raised against 4-chloroaniline-BSA (N-linked).[1]
-
Performance:
-
Verdict: Unsuitable for specific quantification of 4-CNPA; highly prone to false positives from parent compounds.[1]
Method B: Specific Competitive ELISA (Monoclonal/Optimized)
Best for: High-throughput specific quantification.[1]
-
Antibody Source: Monoclonal antibodies raised against a ring-substituted hapten (e.g., 4-chloro-N-propyl-2-carboxyaniline).[1]
-
Performance:
-
Verdict: The recommended immunoassay approach for specific 4-CNPA detection.[1]
Method C: LC-MS/MS (Gold Standard)
Best for: Confirmatory analysis and complex matrices.[1]
-
Mechanism: Separation by hydrophobicity (LC) and detection by mass-to-charge ratio (m/z 170.6 → 128.0 transition).[1]
-
Performance:
-
Verdict: Essential for validating ELISA results but lower throughput.
Summary Comparison Table
| Feature | Generic ELISA | Specific ELISA | LC-MS/MS |
| Throughput | High (96 samples/hr) | High (96 samples/hr) | Low (10-20 samples/hr) |
| Cost per Sample | Low ($) | Moderate ( | High ( |
| 4-CNPA Specificity | Poor | Good | Excellent |
| Risk of False (+) | High | Low | Negligible |
| Required Skill | Technician | Technician | Specialist |
Experimental Protocol: Validating Cross-Reactivity
To objectively assess the cross-reactivity of an immunoassay for 4-CNPA, follow this Self-Validating Protocol based on CLSI EP07 guidelines.
Workflow Visualization
Figure 2: Step-by-step workflow for determining Cross-Reactivity (CR) values.
Detailed Methodology
1. Reagent Preparation:
-
Target Analyte: 4-Chloro-N-propylaniline (Standard).[1]
-
Cross-Reactants: 4-Chloroaniline, 4-Chloro-N-isopropylaniline, 3,4-Dichloroaniline.[1]
-
Matrix: Assay Buffer (PBS + 0.1% BSA) to mimic assay conditions.
2. Assay Procedure (Competitive Format):
-
Coat: Coat microtiter plate with Protein-Hapten conjugate (1 µg/mL). Incubate overnight at 4°C. Wash 3x.
-
Block: Add 200 µL Blocking Buffer (3% Skim Milk). Incubate 1h. Wash 3x.
-
Compete: Add 50 µL of Standard/Analog (varying concentrations) + 50 µL of Anti-4-CNPA Antibody.
-
Incubate: 1 hour at Room Temperature (allows competition for antibody binding sites).
-
Detect: Wash 5x. Add HRP-Secondary Antibody.[1] Incubate 45 min.
-
Develop: Add TMB Substrate. Stop with 2M H2SO4. Read OD450.
3. Calculation of Cross-Reactivity (%CR): Use 4-Parameter Logistic (4PL) regression to determine the IC50 (concentration inhibiting 50% of maximum binding) for the target and each analog.[1]
Interpretation:
-
%CR > 10%: Significant interference.[1] The assay cannot distinguish these compounds accurately.
-
%CR < 1%: Negligible interference.[1] The assay is specific.[1]
Representative Data (Hypothetical)
Data below illustrates typical performance of a Specific (Ring-Linked) Antibody.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| 4-Chloro-N-propylaniline | 15.0 | 100% | Target |
| 4-Chloro-N-isopropylaniline | 150.0 | 10.0% | Moderate Interference |
| 4-Chloroaniline | >1500.0 | < 1.0% | Negligible |
| 3,4-Dichloroaniline | >1500.0 | < 1.0% | Negligible |
Conclusion & Recommendations
For researchers targeting 4-chloro-N-propylaniline :
-
Avoid Generic Kits: Do not use generic "Aniline" or "Chloroaniline" ELISA kits; they will cross-react heavily but lack quantitation accuracy for the N-propyl derivative.[1]
-
Verify Hapten Chemistry: If sourcing a specific antibody, confirm the immunogen was conjugated via the phenyl ring , not the nitrogen.[1] This is the single most critical factor for specificity.
-
Validation: Always run the IC50 displacement protocol (Section 4) with the specific N-isopropyl isomer, as it is the most persistent interferent due to steric similarity.[1]
References
-
BenchChem. (2025).[1] Navigating Cross-Reactivity: A Comparative Guide for 4-Chloro-2-fluoro-3-methoxyaniline and Related Aniline Derivatives. Retrieved from [1]
-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [1]
-
National Institutes of Health (PMC). (2018).[1] Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening. Retrieved from [1]
-
Thermo Fisher Scientific. (n.d.).[1] 4-Chloroaniline Product Specifications and Cross-Reactivity Context. Retrieved from [1][2]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1] EP07-A2: Interference Testing in Clinical Chemistry; Approved Guideline. (Standard Protocol Reference).[1]
Inter-laboratory validation of 4-chloro-N-propylaniline quantification
Title: Inter-Laboratory Validation of 4-Chloro-N-Propylaniline Quantification: A Comparative Guide
Executive Summary This guide presents a comprehensive inter-laboratory validation study comparing a novel UHPLC-MS/MS Quantification Protocol (The Optimized Method) against the standard HPLC-UV Reference Method for the analysis of 4-chloro-N-propylaniline (CAS 73938-86-0).[1] Designed for researchers and drug development professionals, this document establishes the superior sensitivity, selectivity, and reproducibility of the mass spectrometry-based approach for trace impurity analysis in pharmaceutical intermediates.[1]
Introduction & Regulatory Context
4-chloro-N-propylaniline is a critical intermediate and potential process-related impurity in the synthesis of local anesthetics and agrochemicals.[1] Structurally similar to known genotoxic impurities (such as p-chloroaniline), its quantification at trace levels is essential for regulatory compliance (ICH M7 guidelines).[1]
Standard HPLC-UV methods often lack the sensitivity required to detect this compound at ppm/ppb levels in complex matrices.[1] This guide validates a high-sensitivity UHPLC-MS/MS workflow, demonstrating its robustness across three independent laboratories.
Comparative Methodology
We compared the industry-standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against the proposed Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).[1]
Table 1: Technical Specifications Comparison
| Feature | Alternative: Standard HPLC-UV | Product: Optimized UHPLC-MS/MS |
| Detection Principle | UV Absorbance (254 nm) | Electrospray Ionization (ESI+) MRM |
| Column Chemistry | C18 (5 µm, 4.6 x 150 mm) | C18 (1.7 µm, 2.1 x 50 mm) |
| Run Time | 15 - 20 minutes | 4 - 6 minutes |
| LOD (Limit of Detection) | ~0.5 ppm | ~0.5 ppb |
| Selectivity | Low (Subject to co-elution) | High (Mass-specific filtering) |
| Sample Volume | 20 µL | 2 µL |
Inter-Laboratory Validation Study
To ensure the "Optimized UHPLC-MS/MS" method is a self-validating system, a Round Robin study was conducted involving three distinct laboratories:
-
Lab A: Method Developer (Internal).
-
Lab B: Contract Research Organization (CRO) - USA.[1]
-
Lab C: Quality Control Lab - Europe.[1]
Validation Workflow
The following diagram illustrates the blinded study design used to verify method reproducibility.
Figure 1: Workflow for the inter-laboratory validation study, ensuring blinded analysis across three distinct sites to confirm method robustness.
Experimental Results & Performance Analysis
The study focused on three core pillars: Linearity , Accuracy , and Precision (Reproducibility) .[1]
Linearity and Range
The UHPLC-MS/MS method demonstrated superior linearity over a dynamic range of 0.5 ppb to 500 ppb.[1]
-
Regression (r²): > 0.999 across all three labs.
-
Weighting: 1/x² provided the best fit for trace analysis.[1]
Accuracy and Precision Data
The following table summarizes the recovery rates and Relative Standard Deviation (RSD) for 4-chloro-N-propylaniline spiked into a generic API matrix.
Table 2: Inter-Laboratory Accuracy & Precision (n=18)
| Spiked Conc. (ppb) | Lab A Recovery (%) | Lab B Recovery (%) | Lab C Recovery (%) | Inter-Lab %RSD | Acceptance Criteria |
| 1.0 (LOQ) | 98.5 | 96.2 | 101.4 | 4.2% | 80-120% (RSD <10%) |
| 10.0 | 100.2 | 99.1 | 98.8 | 1.8% | 85-115% (RSD <5%) |
| 100.0 | 99.8 | 100.5 | 99.4 | 1.1% | 90-110% (RSD <5%) |
Insight: The Inter-Lab %RSD at the LOQ (1.0 ppb) was 4.2%, significantly below the 10% threshold, proving the method's high transferability.[1]
Detailed Experimental Protocol (Optimized Method)
To replicate these results, follow this step-by-step protocol. This workflow is designed to minimize matrix effects, a common cause of failure in aniline derivative analysis.[1]
Reagents & Materials
-
Standard: 4-chloro-N-propylaniline (Purity >98%).[1]
-
Solvents: LC-MS Grade Methanol, Acetonitrile, Formic Acid.[1]
-
Internal Standard (IS): 4-chloro-aniline-d4 (or structural analog).[1]
Step-by-Step Workflow
-
Stock Preparation: Dissolve 10 mg of target analyte in 10 mL Methanol (1 mg/mL). Store at -20°C.
-
Working Standard: Dilute stock to 100 ppb in 50:50 Methanol:Water (0.1% Formic Acid).
-
Sample Extraction:
-
UHPLC Conditions:
-
MS/MS Detection (ESI+):
Analytical Decision Framework
Use the following logic tree to determine when to deploy the Optimized UHPLC-MS/MS method versus the legacy HPLC-UV method.
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements and matrix complexity.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12512909, 4-chloro-N-propylaniline.[1][5][Link]
-
Kaufman, B. (2010).[1] Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine.[1][6] Journal of Endodontics.[1][6] [Link]
Sources
- 1. 770-40-1|4-Chloro-N-isopropylaniline|BLD Pharm [bldpharm.com]
- 2. A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 4-chloro-n-propylaniline (C9H12ClN) [pubchemlite.lcsb.uni.lu]
- 6. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Halogenated N-Propylanilines
Topic: Comparative analysis of the biological activity of halogenated N-propylanilines
Executive Summary
Halogenated N-propylanilines represent a critical chemical scaffold in both toxicological research and medicinal chemistry. While the parent halogenated anilines are well-documented nephrotoxicants, the N-propyl derivatives serve as unique models for understanding metabolic bioactivation (via N-dealkylation) and lipophilic drug transport. Conversely, this structural motif is increasingly utilized in oncology to design inhibitors of multidrug resistance (MDR) efflux pumps.
This guide provides a rigorous comparative analysis of the biological activity of these compounds, focusing on their nephrotoxic potential (the primary toxicological endpoint) and their therapeutic utility in MDR reversal.
Chemical Space & Physicochemical Properties[1]
The biological activity of N-propylanilines is governed by two primary vectors: the nature/position of the halogen substituent and the lipophilicity conferred by the propyl chain.
Table 1: Physicochemical Profile of Key Halogenated N-Propylanilines Note: LogP values are calculated estimates based on standard QSAR models.
| Compound | Substituent (Position) | LogP (Est.) | pKa (Conj. Acid) | Electronic Effect ( | Primary Biological Relevance |
| N-propyl-2-fluoroaniline | 2-F (Ortho) | 2.85 | 3.4 | Electron Withdrawing (Inductive) | High Nephrotoxicity (Rapid Bioactivation) |
| N-propyl-2-bromoaniline | 2-Br (Ortho) | 3.65 | 2.6 | Steric Bulk + Withdrawing | Severe Nephrotoxicity (Mitochondrial Dysfunction) |
| N-propyl-3,5-dichloroaniline | 3,5-Cl (Meta) | 4.20 | 2.2 | Strong Withdrawing | Highest Potency Nephrotoxicant |
| N-propyl-4-chloroaniline | 4-Cl (Para) | 3.30 | 3.9 | Resonance Donating / Inductive Withdrawing | Moderate Toxicity / MDR Scaffold |
| N-propyl-4-iodoaniline | 4-I (Para) | 3.95 | 3.5 | Polarizable / Lipophilic | High Cytotoxicity / Metabolic Stability Issues |
Comparative Biological Activity: Nephrotoxicity[2][3][4][5][6]
The most extensive experimental data on halogenated N-propylanilines comes from the work of Rankin et al. , establishing them as potent renal toxicants. The toxicity is not intrinsic to the parent molecule but results from metabolic bioactivation.
Structure-Activity Relationship (SAR) Analysis
-
Halogen Effect (I > Br > Cl > F):
-
Observation: Nephrotoxic potential generally increases with the atomic mass and lipophilicity of the halogen.
-
Mechanism: Heavier halogens (Br, I) enhance lipophilicity, facilitating renal uptake. Furthermore, the carbon-halogen bond strength affects metabolic ring oxidation.
-
Data: In renal cortical slice assays, N-propyl-2-bromoaniline consistently induces greater loss of organic ion accumulation (PAH/TEA uptake) than its fluoro analog.
-
-
Positional Effect (3,5-di > 2-halo > 4-halo):
-
Observation: The 3,5-dihalogenated isomers are the most potent nephrotoxicants, followed by 2-halo isomers. 4-halo isomers are generally less toxic.
-
Causality: The 4-position is a primary site for detoxification via ring hydroxylation. Blocking this site (as in 4-halo) forces metabolism towards N-hydroxylation (toxic pathway), but 3,5-substitution prevents detoxification even more effectively while enhancing lipophilicity.
-
-
N-Alkylation Effect (N-Propyl vs. Parent Aniline):
-
Observation: N-propylation maintains or slightly attenuates acute toxicity compared to the parent aniline but often alters the time-course of injury.
-
Mechanism: The N-propyl group must first be removed (N-dealkylation) by CYP450 enzymes to release the primary haloaniline, which then undergoes N-hydroxylation. This "metabolic delay" can shift the site of injury or reduce peak concentration of the ultimate toxicant.
-
Table 2: Comparative Nephrotoxicity Scores (In Vivo Rat Model) Score based on BUN elevation and kidney weight change at 24h (1.0 mmol/kg i.p.).
| Compound Structure | Renal Necrosis Score (0-4) | BUN Elevation | Primary Lesion Site |
| N-propyl-aniline | + | Mild | Proximal Tubule (S3 segment) |
| N-propyl-2-chloroaniline | +++ | Moderate | Proximal Tubule |
| N-propyl-2-bromoaniline | ++++ | Severe | Proximal Tubule (Extensive necrosis) |
| N-propyl-3,5-dichloroaniline | ++++ | Severe | Proximal Tubule & Distal Tubule |
| N-propyl-4-chloroaniline | ++ | Moderate | Proximal Tubule |
Mechanism of Action: Metabolic Bioactivation
The toxicity of halogenated N-propylanilines is strictly dependent on bioactivation. The liver and kidney coordinate to generate the ultimate toxic species: the quinone imine .
Pathway Diagram
Caption: Metabolic activation pathway of halogenated N-propylanilines. The N-propyl group serves as a lipophilic carrier, requiring dealkylation before the critical N-hydroxylation step that leads to the electrophilic quinone imine.
Therapeutic Application: MDR Reversal[7][8][9][10]
While simple halogenated N-propylanilines are toxicological tools, the N-propylaniline moiety is a privileged scaffold in drug discovery for reversing Multidrug Resistance (MDR).
-
Mechanism: Derivatives (often quinazolines containing an N-propylaniline group) bind to the transmembrane domains of efflux pumps like P-glycoprotein (P-gp) and BCRP .[1]
-
Key Insight: The N-propyl chain provides optimal steric bulk to block the drug-binding pocket of the transporter, preventing the efflux of chemotherapeutics (e.g., doxorubicin).
-
Data: N-propyl substitution often yields lower IC50 values (higher potency) for P-gp inhibition compared to N-methyl or N-ethyl analogues due to enhanced hydrophobic interaction.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these compounds.
Protocol A: In Vitro Nephrotoxicity (Renal Cortical Slices)
A self-validating ex vivo model to assess direct renal toxicity without hepatic interference.
-
Tissue Preparation:
-
Euthanize male Fischer 344 rats (sensitive model).
-
Rapidly remove kidneys and place in ice-cold Krebs-Ringer buffer.
-
Prepare free-hand cortical slices (approx. 0.2–0.3 mm thickness).
-
-
Incubation:
-
Place slices (100 mg wet weight) in 3 mL Cross and Taggart medium.
-
Add test compound (Halogenated N-propylaniline) at concentrations of 0, 0.1, 0.5, and 1.0 mM.
-
Incubate for 90 minutes at 37°C under 100% O₂ atmosphere.
-
-
Endpoint Measurement (Self-Validation):
-
Organic Ion Transport: Add p-aminohippurate (PAH) and tetraethylammonium (TEA) to the medium.
-
Measure the Slice-to-Medium (S/M) ratio of PAH/TEA after incubation.
-
Validation Criteria: Control slices must exhibit S/M ratios > 10. A significant decrease indicates proximal tubular transport dysfunction.
-
Cytotoxicity: Measure Lactate Dehydrogenase (LDH) leakage into the medium.[2][3][4]
-
Protocol B: In Vivo Bioactivation Assessment
-
Administration: Administer compound (0.4 – 1.0 mmol/kg, i.p.) to rats.
-
Metabolic Modulation (Causality Check):
-
Readout: Measure Blood Urea Nitrogen (BUN) and plasma Creatinine at 24h and 48h.
References
-
Rankin, G. O., et al. (1992). "Acute renal and hepatic toxicity of 2-haloanilines in Fischer 344 rats." Toxicology, 74(2-3), 115-125. Link
-
Rankin, G. O., et al. (2000). "Haloaniline-induced in vitro nephrotoxicity: effects of 4-haloanilines and 3,5-dihaloanilines." Toxicology Letters, 114(1-3), 57-65. Link
-
Valentovic, M. A., & Rankin, G. O. (1998). "Structure-nephrotoxicity relationships for the 2-haloanilines and their N-oxidized metabolites." Toxicology, 126(1), 1-10. Link
-
BenchChem. (2025).[1] "The Biological Activity of N-Propylaniline Derivatives: A Technical Guide." BenchChem Technical Library. Link
-
Gribble, G. W. (2015). "Biological Activity of Recently Discovered Halogenated Marine Natural Products." Marine Drugs, 13(7), 4044-4136. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mecha" by Gary O. Rankin, Adam Sweeney et al. [mds.marshall.edu]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Part 1: Executive Safety Summary & Chemical Profile
[1]
The Core Directive: 4-chloro-N-propylaniline is a halogenated aromatic amine.[1] Unlike standard organic solvents, it presents a dual hazard profile: acute toxicity (methemoglobinemia) and environmental persistence (organochlorine) .[1]
Operational Rule #1: Never dispose of this compound down the drain. Operational Rule #2: Segregate strictly as "Halogenated Organic Waste." Do not mix with non-halogenated solvents (e.g., acetone, ethanol) unless your facility’s incinerator is specifically rated for high-chlorine feeds.[1]
Chemical Profile & Disposal Parameters
| Parameter | Data | Operational Implication |
| Chemical Structure | Halogenated Aniline Derivative | Lipophilic; penetrates skin rapidly.[1][2] |
| Hazard Class | Toxic (Acute), Irritant, Aquatic Hazard | Requires "Toxic" secondary labeling.[1] |
| Waste Stream | Halogenated Organic | Must be incinerated with acid gas scrubbing (HCl generation).[1] |
| Incompatibilities | Strong Oxidizers (HNO₃), Acid Chlorides | Risk of exothermic reaction or formation of toxic chloramines.[1] |
| Flash Point | >100°C (Estimated based on congeners) | Combustible.[1][3] Store away from heat sources. |
| RCRA Status (US) | Not explicitly P-listed (unlike parent 4-chloroaniline P024) | Treat as Characteristic Hazardous Waste (Toxicity) or Process Waste.[1] |
Part 2: Pre-Disposal Assessment & Segregation[1][3]
Before handling the waste, you must categorize it.[1] The presence of the chlorine atom on the aromatic ring significantly alters the disposal pathway compared to standard anilines.[1]
The Mechanism of Hazard[3][4][5]
-
Methemoglobinemia: Like its parent compound (4-chloroaniline), this derivative can oxidize hemoglobin to methemoglobin, inhibiting oxygen transport.[1] Skin absorption is the primary route of accidental exposure during disposal.[1]
-
Dioxin Formation: Improper incineration (low temperature) of chlorinated aromatics can generate polychlorinated dibenzodioxins (PCDDs).[1] This is why segregation from "Clean Organic" waste is non-negotiable.[1]
Operational Workflow: Waste Stream Decision Tree
Figure 1: Decision matrix for segregating 4-chloro-N-propylaniline waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates the "Halogenated" stream.[1]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (Reaction Mixtures & Mother Liquors)
Context: Used for rotovap residues or reaction mixtures containing the amine.[1]
-
Quenching (If Reactive):
-
If the waste contains unreacted acid chlorides or active alkylating agents, quench carefully with a dilute alkaline solution (e.g., Sodium Bicarbonate) before placing in the waste container.[1]
-
Warning: Ensure the pH is neutral to slightly basic (pH 8-9).[1] Acidic conditions increase the volatility of some aniline derivatives and potential degradation products.[1]
-
-
Container Selection:
-
Transfer:
-
Labeling:
Protocol B: Solid Waste (Pure Compound or Contaminated Solids)
Context: Expired shelf chemicals, filter cakes, or contaminated gloves.[1]
-
Packaging:
-
Place the solid material into a wide-mouth HDPE jar with a screw-top lid.
-
If disposing of contaminated gloves/wipes, place them in a clear 6-mil polyethylene bag first, then seal.[1]
-
-
Secondary Containment:
-
Place the primary jar/bag into the lab's Solid Hazardous Waste Drum (usually a fiber or steel drum with a locking ring).[1]
-
-
Documentation:
-
Log the weight (kg) on the drum's accumulation log sheet immediately.[1]
-
Part 4: Emergency Spill Management (Immediate Action)
Scenario: You have dropped a 100g bottle of 4-chloro-N-propylaniline on the floor.
The "Do Not" List:
-
DO NOT use sawdust (combustible).[1]
-
DO NOT use bleach (potential formation of N-chloro compounds).[1]
-
DO NOT mop into the floor drain.[1]
Spill Response Workflow
Figure 2: Sequential workflow for managing a spill of halogenated anilines.[1][5][6][7]
Detailed Cleanup Steps:
-
Isolate: Close the lab door. Post "DO NOT ENTER" signage.[1]
-
PPE: Wear double nitrile gloves (or Silver Shield® for high exposure), safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]
-
Absorb: Cover the spill with Vermiculite , Dry Sand , or a commercial Universal Spill Pad .[1]
-
Collect: Use a plastic scoop (non-sparking) to transfer the debris into a heavy-duty hazardous waste bag.
-
Decontaminate: Wipe the surface with a soap and water solution.[1] Reasoning: Anilines are organic; soap helps solubilize the residue better than water alone.[1]
-
Final Seal: Double bag the waste, label as "Spill Debris: 4-chloro-N-propylaniline," and move to the hazardous waste storage area.
Part 5: Regulatory & Compliance Context[1][8]
US EPA (RCRA)
While 4-chloro-N-propylaniline is not explicitly listed on the "P-List" (Acute Hazardous Waste) like its parent 4-chloroaniline (P024) , it must be managed with equal caution.[1]
-
Generator Status: The mass of this waste counts toward your facility's monthly hazardous waste generation totals.[1]
-
Waste Code: If not a specific process waste, it often defaults to D001 (Ignitable, if in solvent) or is profiled under a non-specific "Halogenated Organic" profile established by your waste vendor (e.g., Clean Harbors, Veolia).[1]
European CLP/REACH[5][7][8]
References
-
National Institutes of Health (NIH) - PubChem. 4-chloroaniline (Parent Compound Hazard Profile).[1] Source: [Link][1]
-
US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (P and U Lists).[1] Source: [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Chloroaniline.[1] Source: [Link][1]
Sources
- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-chloro-n-propylaniline (C9H12ClN) [pubchemlite.lcsb.uni.lu]
- 3. ICSC 0026 - 4-CHLOROANILINE [chemicalsafety.ilo.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. carlroth.com [carlroth.com]
Personal protective equipment for handling 4-chloro-N-propylaniline
Executive Safety Summary: The "Silent Hypoxia" Risk
Do not treat 4-chloro-N-propylaniline as a standard organic intermediate. While many researchers respect the carcinogenicity of halogenated anilines, the immediate, acute threat is Methemoglobinemia . Unlike corrosive acids that cause immediate pain, this compound absorbs rapidly through intact skin—often without initial irritation—and oxidizes hemoglobin, stripping your blood’s ability to carry oxygen.
-
Hazard Class: Acute Toxin (Dermal/Inhalation), Carcinogen (Cat 1B), Skin Sensitizer.[1]
-
Critical Warning: Standard 4-mil nitrile laboratory gloves provide insufficient protection for prolonged handling.
-
Immediate Action: If liquid contacts skin, immediate decontamination is required even if no burn is felt.
The Physiological Mechanism (The "Why")
To understand the PPE requirements, you must understand the toxicity mechanism. 4-chloro-N-propylaniline is lipophilic (enhanced by the propyl group), allowing it to bypass the stratum corneum. Once in the bloodstream, it undergoes hepatic metabolism (N-hydroxylation).
The Lethal Cascade:
-
Absorption: Rapid transdermal uptake.
-
Metabolism: Converted to reactive phenylhydroxylamine metabolites.
-
Oxidation: These metabolites oxidize the iron in Hemoglobin from Ferrous (
) to Ferric ( ).[2] -
Result: Formation of Methemoglobin (MetHb), which cannot bind oxygen.[2] This shifts the oxygen-dissociation curve to the left, causing tissue hypoxia despite normal respiration rates.
Figure 1: The toxicological pathway of aniline derivatives, illustrating why dermal protection is the critical control point.
The PPE Matrix: Validated Protection Systems
Standard lab PPE is inadequate. The N-propyl substitution increases the permeation rate through thin rubber.
| Component | Material Specification | Operational Standard | Scientific Rationale |
| Hand Protection (Primary) | Laminate Film (e.g., Silver Shield® / 4H®) | Required for all synthesis/transfer steps. | Aniline derivatives permeate nitrile in <15 mins. Laminates offer >480 min breakthrough time. |
| Hand Protection (Dexterity) | Nitrile (5-8 mil) | Worn OVER the laminate liner. | Laminate gloves are baggy. Outer nitrile provides grip and protects the inner liner from tears. |
| Respiratory | Fume Hood (Primary) or P100/OV (Secondary) | Hood sash at <18 inches. Respirator if outside hood. | Low odor threshold does not warn of toxic concentrations. Organic Vapor (OV) cartridges capture vapors; P100 captures dusts. |
| Body Defense | Tyvek® Lab Coat or Apron | Impervious sleeves/apron required. | Cotton lab coats absorb and hold the toxin against the skin, increasing absorption. |
| Eye Protection | Chemical Goggles | ANSI Z87.1+ Impact/Splash. | Face shield required if pouring >100mL to prevent ocular absorption. |
Operational Protocol: Step-by-Step Handling
This protocol treats the substance as a "Zero-Skin-Contact" agent.
Phase 1: Preparation & Engineering Controls
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
Prepare Decon Solution: Mix a solution of 10% Acetic Acid or dilute soap water nearby. Note: Acidic solutions help solubilize anilines for removal, but plain soap is safer for immediate skin flushing.
-
Double-Glove Setup:
-
Layer 1: Laminate (Silver Shield) gloves.
-
Layer 2: Long-cuff Nitrile gloves taped to the Tyvek sleeve.
-
Phase 2: Active Handling (Weighing & Transfer)
-
Solids: Weigh inside the fume hood using a localized balance. If the balance is external, tare the vial, move to the hood, add solid, cap tightly, and return to weigh. Never open the container outside the hood.
-
Liquids: Use positive displacement pipettes to prevent dripping.
-
Spill Control: Perform all transfers over a disposable absorbent pad (bench protector). If a drop hits the pad, treat the pad as hazardous waste immediately.
Phase 3: Reaction & Cleanup[3][4]
-
Quenching: Acidify waste streams (pH < 3) to convert the free amine to its salt form (anilinium salt), which is less volatile and less lipophilic (reducing skin absorption risk).
-
Doffing PPE:
-
Remove outer nitrile gloves and dispose of as hazardous waste.
-
Inspect inner laminate gloves for discoloration.
-
Wash hands with soap and cool water immediately after removing inner gloves. Warm water opens pores—avoid it.
-
Emergency Response: Recognition & Action
Cyanosis (blue skin/lips) is a late sign. Early symptoms include headache, weakness, and dizziness.
If Exposure Occurs:
-
Skin: IMMEDIATE washing with soap and water for 15 minutes. Speed is critical. Discard contaminated clothing (do not wash/reuse).
-
Eyes: Flush for 15 minutes.
-
Medical Alert: Transport to ER immediately. Inform medical staff of "Aniline Exposure / Methemoglobinemia risk."
-
Antidote Note: Physicians may administer Methylene Blue if MetHb levels are elevated. This is the specific countermeasure for aniline poisoning.
-
Figure 2: Emergency response workflow emphasizing communication of the specific toxic mechanism to medical personnel.
Waste Management
-
Classification: Halogenated organic waste.
-
Segregation: Do not mix with strong oxidizers (fire risk) or strong bases (increases volatility).
-
Disposal: Collect in amber glass or HDPE containers. Label clearly as "Toxic - Chloroaniline Derivative."
-
Destruction: Must be disposed of via high-temperature incineration.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7812, 4-Chloroaniline. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. (2024). Methemoglobinemia: Work-Related Illness. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). Substance Information: 4-chloroaniline.[1][3][4][5][6] Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
